Product packaging for Proxibarbal(Cat. No.:CAS No. 2537-29-3)

Proxibarbal

Cat. No.: B1679795
CAS No.: 2537-29-3
M. Wt: 226.23 g/mol
InChI Key: VNLMRPAWAMPLNZ-UHFFFAOYSA-N
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Description

Proxibarbal is a barbituric acid derivative with a distinct pharmacological profile that makes it a compound of interest in neuroscience and pharmaceutical research . Historically approved in some markets, it was used for the treatment of migraine headaches and was noted for its anti-anxiety properties with almost no hypnotic action, a contrast to many other barbiturates . Its specific mechanism of action, while not fully elucidated for this compound itself, is characteristic of its class; barbiturates generally act as positive allosteric modulators of the GABA-A receptor, enhancing the receptor's function and increasing chloride ion influx into neurons, leading to central nervous system depression . Chemically, it is identified as 5-Allyl-5-(2-hydroxypropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with the molecular formula C10H14N2O4 and an average mass of 226.232 g/mol . Researchers value this compound for studying the structure-activity relationships of barbiturates and for exploring treatments for neurological conditions. This product is provided for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4 B1679795 Proxibarbal CAS No. 2537-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2537-29-3

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)

InChI Key

VNLMRPAWAMPLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

Appearance

Solid powder

Other CAS No.

42013-22-9
42013-34-3
2537-29-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin

Origin of Product

United States

Foundational & Exploratory

Proxibarbal synthesis pathway and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway and chemical properties of this compound, a barbiturate derivative. The information is intended to support research, development, and analytical activities related to this compound.

Introduction

This compound, with the IUPAC name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a barbiturate derivative that has been investigated for its anti-anxiety and migraine treatment properties.[1][2] Unlike many other barbiturates, it is reported to have minimal hypnotic effects.[2] this compound was previously approved for use in France but was later withdrawn due to the risk of inducing immunoallergic thrombocytopenia.[3][4] Understanding its synthesis and chemical characteristics is crucial for the study of its pharmacological profile and for the development of related compounds.

Synthesis Pathway

The synthesis of this compound, a 5,5-disubstituted barbituric acid, generally follows the well-established condensation reaction between a appropriately substituted diethyl malonate and urea. This reaction is a classic method for forming the pyrimidine-2,4,6-trione core structure of barbiturates.

The key starting materials for the synthesis of this compound are diethyl allyl(2-hydroxypropyl)malonate and urea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea, making it a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

  • Preparation of Diethyl Allyl(2-hydroxypropyl)malonate: This intermediate can be synthesized through sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with allyl bromide to introduce the allyl group at the C-5 position. Subsequently, the resulting diethyl allylmalonate is reacted with 2-chloropropanol or a similar electrophile to introduce the 2-hydroxypropyl group.

  • Condensation with Urea: The synthesized diethyl allyl(2-hydroxypropyl)malonate is then condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated, leading to the formation of the six-membered heterocyclic ring of this compound and the elimination of two molecules of ethanol.

A diagram illustrating the synthesis pathway is provided below.

Proxibarbal_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Diethyl_allyl_2_hydroxypropyl_malonate Diethyl allyl(2-hydroxypropyl)malonate Condensation Condensation Reaction (Heat) Diethyl_allyl_2_hydroxypropyl_malonate->Condensation Urea Urea Urea->Condensation Sodium_Ethoxide Sodium Ethoxide (NaOEt) Sodium_Ethoxide->Condensation Catalyst Ethanol Ethanol (Solvent) Ethanol->Condensation Solvent This compound This compound Condensation->this compound

Caption: Synthesis pathway of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.

PropertyValueSource
IUPAC Name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione[3]
CAS Registry Number 2537-29-3[3][5]
Molecular Formula C10H14N2O4[3][5]
Molecular Weight 226.23 g/mol [3][5]
Melting Point 157-158 °C[5]
166.5-168.5 °C
Density 1.2754 g/cm³[5]
Water Solubility Moderately soluble; 23.5 mg/mL[4]
logP (Octanol-Water Partition Coefficient) -0.13, -0.16, 0.2[3][4]
pKa (Strongest Acidic) 7.18[4]
pKa (Strongest Basic) -2.5[4]

Experimental Protocols

General Synthesis of 5,5-Disubstituted Barbituric Acids
  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with sodium metal and anhydrous ethanol to prepare sodium ethoxide in situ.

  • Addition of Reagents: A solution of the appropriately substituted diethyl malonate in anhydrous ethanol is added dropwise to the sodium ethoxide solution. This is followed by the dropwise addition of a solution of urea in warm anhydrous ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid derivative. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ethanol).

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the analysis of barbiturates.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an isocratic or gradient pump.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition depends on the specific barbiturate and the column used.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectroscopy, typically in the range of 210-240 nm for barbiturates.

    • Injection Volume: 20 µL.

  • Analysis: The retention time and peak area of the this compound standard are used to identify and quantify the compound in unknown samples.

The following diagram illustrates a general workflow for the chemical analysis of a synthesized compound like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC TLC Monitoring Purification->TLC HPLC HPLC Analysis (Purity, Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility LogP LogP Measurement Purification->LogP

Caption: General workflow for compound analysis.

References

The Core Mechanism of Proxibarbal on GABA-A Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal, a barbiturate derivative, was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia[1][2][3][4]. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a derivative of barbituric acid, historically used for its anxiolytic properties and in the treatment of migraines[1][2][5]. Like other barbiturates, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[6][7]. This guide provides a detailed technical overview of the interaction between this compound and GABA-A receptors, including its signaling pathway, relevant (though limited) quantitative data for related compounds, and the experimental protocols used to elucidate these mechanisms.

Mechanism of Action: Positive Allosteric Modulation

This compound, as a barbiturate, enhances the effect of GABA on the GABA-A receptor. It does not bind to the same site as GABA (the orthosteric site) but to a distinct allosteric site on the receptor complex[7]. This binding event induces a conformational change in the receptor that increases the duration of the chloride (Cl-) channel opening when GABA is bound[8]. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition and the sedative and anxiolytic effects associated with barbiturates. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA[9].

Signaling Pathway

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by this compound.

GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor Orthosteric Site Allosteric Site Chloride Channel GABA->GABA_A_Receptor:ortho Binds This compound This compound This compound->GABA_A_Receptor:allo Binds Chloride Cl- GABA_A_Receptor->Chloride Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway modulated by this compound.

Quantitative Data

CompoundReceptor SubtypeParameterValueReference
PhenobarbitalRat BrainEC50 (GABA potentiation)144 µM[9]
PentobarbitalRat BrainEC50 (GABA potentiation)41 µM[9]
PentobarbitalHuman α6β2γ2sAffinity (Direct Action)58 µM[10]
PentobarbitalHuman α2β2γ2sAffinity (Direct Action)139 µM[10]
PentobarbitalHuman α5β2γ2sAffinity (Direct Action)528 µM[10]

Experimental Protocols

The mechanism of action of barbiturates on GABA-A receptors is typically investigated using a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound to a specific receptor site. For barbiturates, a competition binding assay is often employed.

Objective: To determine the binding affinity (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances[11].

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled ligand known to bind to the barbiturate site (e.g., [35S]TBPS) at various concentrations of unlabeled this compound.

    • Incubate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the cell membrane in response to receptor activation, allowing for the characterization of a drug's functional effect (e.g., potentiation of GABA-evoked currents).

Objective: To determine the efficacy (EC50) and potentiation of GABA-evoked currents by this compound on GABA-A receptors expressed in a heterologous system (e.g., Xenopus oocytes).

Methodology:

  • Receptor Expression:

    • Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-evoked current at each this compound concentration.

    • To measure direct activation, apply this compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • Plot the percentage potentiation or direct activation against the concentration of this compound.

    • Fit the data to a concentration-response curve to determine the EC50 and maximum potentiation/activation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the interaction of a compound like this compound with GABA-A receptors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_functional Functional Assays cluster_results Results Membrane_Prep Membrane Preparation (e.g., Rat Brain) Binding_Assay Radioligand Binding Assay ([35S]TBPS) Membrane_Prep->Binding_Assay Data_Analysis_Binding Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis_Binding Mechanism Elucidation of Mechanism (Positive Allosteric Modulator) Data_Analysis_Binding->Mechanism Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC Data_Analysis_TEVC Data Analysis (EC50, Potentiation) TEVC->Data_Analysis_TEVC Data_Analysis_TEVC->Mechanism

Caption: A typical experimental workflow for characterizing a GABA-A receptor modulator.

Conclusion

This compound exerts its effects on the central nervous system through positive allosteric modulation of the GABA-A receptor, a mechanism it shares with other barbiturates. By binding to a distinct allosteric site, it enhances the inhibitory action of GABA by prolonging the opening of the receptor's chloride channel. While specific quantitative data for this compound remain elusive due to its clinical withdrawal, the established pharmacology of related barbiturates provides a solid framework for understanding its molecular interactions. The experimental protocols outlined in this guide represent the standard methodologies employed to characterize such interactions, offering a roadmap for future research on novel GABA-A receptor modulators.

References

Unveiling the Preclinical Profile of Proxibarbal: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal, a barbiturate derivative, was historically marketed for the treatment of migraines.[1] Despite its therapeutic application, it was withdrawn from the market due to concerns regarding immunoallergic thrombocytopenia.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacological data for this compound. It is important to note that publicly accessible, in-depth preclinical studies on this compound are limited. Consequently, this document synthesizes the available specific data for this compound with the broader understanding of the pharmacology of the barbiturate class to offer a likely profile. This guide aims to be a valuable resource for researchers and professionals in drug development by clearly outlining what is known and highlighting the existing knowledge gaps.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been partially characterized in preclinical models, with a key study conducted in rats. The data underscores its hydrophilic nature and rapid elimination.

Quantitative Pharmacokinetic Parameters in Rats
ParameterValueSpeciesMethod
Elimination Half-life51 minutesRatIntravenous injection of radiolabelled this compound followed by thin-layer chromatography of blood samples.[2]

Metabolism and Elimination:

Preclinical data indicates that this compound's high hydrophilicity dictates its elimination pathway.[2] Unlike many lipophilic barbiturates that undergo significant hepatic metabolism, this compound is primarily cleared through renal excretion.[2] Hepatic oxidation and tissue distribution play a minor role in its disposition.[2]

An interesting metabolic feature of this compound is its tautomeric relationship with valofan.[2] In solution, these two molecules rapidly interconvert.[3] However, in vivo studies in rats suggest that once equilibrium is established, this interconversion does not significantly influence the elimination rate of this compound.[2]

Experimental Protocol: Pharmacokinetic Study in Rats

The primary preclinical pharmacokinetic data for this compound was obtained through a study with the following methodology:

  • Animal Model: Rats[2]

  • Drug Administration: Injection of radiolabelled this compound.[2]

  • Sample Collection: Blood samples were collected at various time points.[2]

  • Analytical Method: Thin-layer chromatography was employed to analyze the concentration of this compound in the blood samples.[2]

Pharmacodynamics

While specific preclinical pharmacodynamic studies on this compound are scarce, its classification as a barbiturate provides a strong indication of its mechanism of action. It has been noted to possess anti-anxiety properties with minimal hypnotic effects, distinguishing it from many other barbiturates.[3]

Mechanism of Action: GABAergic Pathway Modulation

Barbiturates, as a class, exert their primary effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

The proposed mechanism for this compound, in line with other barbiturates, involves binding to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the duration of chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further depressing neuronal activity.[5]

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_released GABA GABA->GABA_released Release GABA_A_Receptor GABA-A Receptor Cl- Channel GABA_released->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A_Receptor:c->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Potentiates GABA Effect (Prolongs Channel Opening)

Generalized GABAergic signaling pathway for barbiturates.

Toxicology

There is a significant lack of publicly available preclinical toxicology data for this compound. The primary safety concern that led to its withdrawal from the French market was the risk of inducing immunoallergic thrombocytopenia in humans.[1] Comprehensive animal studies on acute, sub-chronic, and chronic toxicity, as well as carcinogenicity and reproductive toxicity, are not readily accessible.

Conclusion

The preclinical pharmacological profile of this compound remains partially elucidated. The available data in rats points to a hydrophilic compound with a short elimination half-life, primarily cleared by the kidneys. Its pharmacodynamic effects are presumed to be mediated through the potentiation of GABA-A receptors, consistent with its classification as a barbiturate, and it has been reported to have a more pronounced anxiolytic effect over hypnotic actions. The significant gap in the preclinical toxicology data, coupled with the clinical findings of immunoallergic thrombocytopenia, underscores the need for caution and further investigation should there be any renewed interest in this chemical scaffold. This guide highlights the necessity for comprehensive preclinical evaluation in drug development to fully characterize the safety and efficacy of a compound.

References

The Historical Development and Discovery of Proxibarbal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative synthesized in the mid-20th century, represents a case study in the historical trajectory of sedative and anxiolytic drug development. Initially explored for its therapeutic potential in anxiety and migraine management, its clinical use was ultimately curtailed due to significant safety concerns. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific attributes of this compound. The document details its synthesis, physicochemical properties, and pharmacological profile, including its mechanism of action at the GABA-A receptor. Quantitative data are presented in structured tables for clarity. Furthermore, this whitepaper outlines the experimental context of its development and the clinical findings that led to its withdrawal from the market, specifically the induction of immunoallergic thrombocytopenia. Diagrams illustrating key pathways and processes are provided to facilitate a deeper understanding of this historical pharmaceutical compound.

Introduction

The mid-20th century was a fertile period for the discovery and development of central nervous system (CNS) depressants, with barbiturates playing a prominent role in the therapeutic landscape. This compound (Ipronal), chemically known as 5-allyl-5-(β-hydroxypropyl)barbituric acid, emerged from this era of pharmaceutical innovation. Synthesized in 1956, it was investigated for its anxiolytic and anti-migraine properties, distinguishing itself from other barbiturates by exhibiting minimal hypnotic effects.[1] Despite its initial promise, the clinical journey of this compound was cut short due to the emergence of a severe adverse effect: immunoallergic thrombocytopenia.[2][3][4] This led to its withdrawal from the French market, the primary region of its use.[2][4] This whitepaper serves as a technical guide, collating the available scientific and historical data on this compound for an audience of researchers, scientists, and drug development professionals.

Historical Development and Discovery

The discovery of this compound is situated within the broader historical context of barbiturate synthesis, which began with Adolf von Baeyer's synthesis of barbituric acid in 1864. The first therapeutically active barbiturate, barbital, was synthesized in 1903, marking the beginning of a century of barbiturate use in medicine for sedation, hypnosis, and seizure control.

This compound was first synthesized in 1956 by Bobranski and his colleagues, as documented in the Polish chemistry journal Roczniki Chemii. While the detailed experimental protocol from this original publication is not readily accessible in contemporary digital archives, the synthesis of 5-substituted barbituric acids generally follows a well-established chemical pathway.

General Synthesis Pathway

The synthesis of barbituric acid derivatives typically involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. For this compound, this would involve the synthesis of diethyl 2-allyl-2-(2-hydroxypropyl)malonate, followed by its reaction with urea.

Below is a logical workflow representing the probable synthesis route for this compound.

This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Diethyl malonate Diethyl malonate Diethyl allylmalonate Diethyl allylmalonate Diethyl malonate->Diethyl allylmalonate 1. NaOEt 2. Allyl bromide Allyl bromide Allyl bromide Propylene oxide Propylene oxide Urea Urea Diethyl 2-allyl-2-(2-hydroxypropyl)malonate Diethyl 2-allyl-2-(2-hydroxypropyl)malonate Diethyl allylmalonate->Diethyl 2-allyl-2-(2-hydroxypropyl)malonate 1. NaH 2. Propylene oxide This compound This compound Diethyl 2-allyl-2-(2-hydroxypropyl)malonate->this compound Urea, NaOEt

A plausible synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is primarily derived from computational models and public chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄PubChem[5]
Molecular Weight 226.23 g/mol PubChem[5]
IUPAC Name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trionePubChem[5]
CAS Number 2537-29-3PubChem[5]
XLogP3 0.2PubChem[5]
Hydrogen Bond Donor Count 3PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Rotatable Bond Count 4PubChem[5]

Pharmacology

Mechanism of Action

As a member of the barbiturate class, this compound exerts its effects as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The binding of this compound to the GABA-A receptor potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus resulting in CNS depression. A key distinction for barbiturates is that they increase the duration of the chloride channel opening, in contrast to benzodiazepines which increase the frequency of opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their higher risk of toxicity compared to benzodiazepines.

This compound Mechanism of Action This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases duration of opening Increased Chloride Influx Increased Chloride Influx Chloride Channel->Increased Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Chloride Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability CNS Depression CNS Depression Reduced Neuronal Excitability->CNS Depression

Signaling pathway of this compound at the GABA-A receptor.
Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce in the available literature. However, a study conducted in rats provides some insights into its disposition.

ParameterValueSpeciesSource
Half-life (t½) 51 minutesRatPubMed[6][7]
Elimination Primarily renalRatPubMed[6][7]

The short half-life and renal elimination in rats are noteworthy. The high hydrophilicity of this compound limits tubular reabsorption, facilitating its excretion through the kidneys.[6][7] It is important to note that these are preclinical data, and direct extrapolation to humans should be done with caution.

Pharmacodynamics

Quantitative pharmacodynamic data for this compound, such as effective doses for its anxiolytic and anti-migraine effects, are not well-documented in modern databases. Its primary pharmacodynamic effect is CNS depression, which is a hallmark of the barbiturate class.[3]

Experimental Protocols

In Vitro Assessment of GABA-A Receptor Modulation
  • Objective: To determine the effect of this compound on GABA-A receptor function.

  • Methodology:

    • Cell Culture: Use of primary neuronal cultures or cell lines expressing GABA-A receptors.

    • Electrophysiology: Whole-cell patch-clamp recordings to measure chloride currents in response to GABA application, both in the presence and absence of varying concentrations of this compound.

    • Data Analysis: Measurement of the potentiation of the GABA-induced current by this compound, determination of EC₅₀ values.

In Vivo Assessment of Anxiolytic Activity
  • Objective: To evaluate the anxiety-reducing effects of this compound in animal models.

  • Methodology:

    • Animal Model: Use of standard rodent models of anxiety, such as the elevated plus maze or the light-dark box test.

    • Drug Administration: Administration of this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

    • Behavioral Assessment: Quantification of anxiety-related behaviors (e.g., time spent in the open arms of the elevated plus maze).

    • Data Analysis: Comparison of the behavioral parameters between this compound-treated and vehicle-treated control groups.

Experimental Workflow for Anxiolytic Activity Animal Cohort (Rats/Mice) Animal Cohort (Rats/Mice) Randomization Randomization Animal Cohort (Rats/Mice)->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Treatment Groups (Varying Doses) This compound Treatment Groups (Varying Doses) Randomization->this compound Treatment Groups (Varying Doses) Elevated Plus Maze Test Elevated Plus Maze Test Vehicle Control Group->Elevated Plus Maze Test This compound Treatment Groups (Varying Doses)->Elevated Plus Maze Test Data Collection (Time in open/closed arms, entries) Data Collection (Time in open/closed arms, entries) Elevated Plus Maze Test->Data Collection (Time in open/closed arms, entries) Statistical Analysis Statistical Analysis Data Collection (Time in open/closed arms, entries)->Statistical Analysis Conclusion on Anxiolytic Effect Conclusion on Anxiolytic Effect Statistical Analysis->Conclusion on Anxiolytic Effect

A typical workflow for assessing anxiolytic activity in vivo.

Clinical Use and Withdrawal

This compound was approved for clinical use in France for the treatment of migraines.[2][4] However, post-marketing surveillance and clinical observations revealed a significant and life-threatening adverse effect: immunoallergic thrombocytopenia.

Immunoallergic Thrombocytopenia

Conclusion

This compound serves as an important historical example in the field of drug development. Its story highlights the evolution of pharmacological understanding and the increasing stringency of safety standards over time. While its therapeutic potential in anxiety and migraine was recognized, the severe and unpredictable nature of immunoallergic thrombocytopenia rendered it unsuitable for clinical use. For contemporary researchers, the case of this compound underscores the critical importance of comprehensive toxicological and immunological profiling in the early stages of drug development. The study of such withdrawn compounds provides valuable lessons that continue to inform and improve the safety and efficacy of modern pharmaceuticals.

References

In-depth review of Proxibarbal's sedative and anxiolytic effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the sedative and anxiolytic properties of Proxibarbal, a barbiturate derivative, is hampered by the compound's limited clinical use and subsequent withdrawal from the market.[1] this compound, also known as Proxibarbital or Ipronal, was synthesized in 1956 and has been used to treat anxiety and migraines.[2][3] However, it was withdrawn from the French market due to the risk of immunoallergic thrombocytopenia, curtailing extensive research into its specific pharmacological profile.[1]

This technical guide provides a review of this compound's expected effects based on its classification as a barbiturate. The information presented herein is largely extrapolated from studies on other well-known barbiturates, such as phenobarbital, due to the scarcity of specific quantitative data and detailed experimental protocols for this compound itself.

Pharmacological Profile of this compound

This compound is a derivative of barbituric acid, a class of drugs known for their central nervous system (CNS) depressant effects.[4][5] These effects range from mild sedation to general anesthesia.[5] While this compound was noted for its anti-anxiety properties with minimal hypnotic action, a characteristic that distinguishes it from many other barbiturates, its core mechanism is presumed to align with that of its parent class.[3]

Table 1: General Characteristics of this compound

PropertyDescriptionSource(s)
Chemical Name (RS)-5-allyl-5-(2-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione[3]
Molecular Formula C10H14N2O4[1]
Molecular Weight 226.232 g/mol [1][3]
Drug Class Barbiturate, Sedative-Hypnotic[6][7]
Primary Indications Anti-anxiety, Migraine Treatment[2][3]
Status Withdrawn from market[1]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-) into the neuron.[9] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing a generalized CNS depressant effect.

Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration of the channel opening.[4] This distinction is critical as it contributes to the lower therapeutic index of barbiturates and their higher risk of overdose and respiratory depression.[4][5] The binding site for barbiturates on the GABA-A receptor is distinct from the sites for both GABA and benzodiazepines.[9]

GABAA_Pathway GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Hyperpolarization Membrane Hyperpolarization GABA_Receptor:c->Hyperpolarization Cl- Influx CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression GABA GABA GABA->GABA_Receptor:n Binds to GABA Site This compound This compound (Barbiturate) This compound->GABA_Receptor:s Binds to Allosteric Barbiturate Site

Caption: Mechanism of Action of this compound at the GABA-A Receptor.

Quantitative Data

Table 2: Representative Pharmacological Data (Phenobarbital as Comparator)

ParameterValue (Phenobarbital)Description
Bioavailability ~90% (Oral)The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect.
Protein Binding 20 to 45%The degree to which the drug binds to proteins within the blood.
Metabolism Hepatic (CYP2C9, 2C19, 2E1)The process of chemical modification of the drug by the liver.
Elimination Half-Life 53 to 118 hoursThe time it takes for the concentration of the drug in the body to be reduced by half.
Excretion Renal (20-30% unchanged)The process by which the drug and its metabolites are removed from the body.

Note: This data is for phenobarbital and should not be directly attributed to this compound.

Experimental Protocols

Standard preclinical assays are used to determine the sedative and anxiolytic potential of compounds. The following are detailed methodologies for key experiments that would have been used to characterize a compound like this compound.

Protocol 1: Assessment of Anxiolytic Effects via Elevated Plus Maze (EPM)

This model is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms of equal size.

  • Subjects: Male Wistar rats are commonly used.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Subjects are administered this compound (or vehicle control) via intraperitoneal (IP) injection at varying doses (e.g., 5, 10, 20 mg/kg).

    • After a set pre-treatment period (e.g., 30 minutes), each rat is placed at the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • An overhead camera records the session for later analysis.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

  • Expected Outcome: An anxiolytic effect is demonstrated by a significant increase in the time spent and entries into the open arms compared to the vehicle control group, without a significant change in total arm entries.[1][2]

Protocol 2: Assessment of Sedative Effects via Loss of Righting Reflex (LRR)

This is a common method to assess the hypnotic/sedative effects of a drug in rodents. The inability of an animal to right itself when placed on its back is considered the endpoint.

  • Apparatus: Standard laboratory cages.

  • Subjects: Male Swiss-Webster mice are frequently used.

  • Procedure:

    • Animals are weighed and administered this compound (or vehicle control) via IP injection at various doses.

    • Immediately after injection, each mouse is placed in an individual cage.

    • The animal is gently placed on its back. The "righting reflex" is considered lost if the mouse remains on its back for more than 30 seconds.

    • The time from injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the spontaneous regaining of the reflex (duration of sleep) are recorded.

  • Primary Endpoints:

    • Latency to lose the righting reflex.

    • Duration of the loss of the righting reflex ("sleep time").

  • Expected Outcome: A dose-dependent increase in the duration of the loss of the righting reflex indicates a sedative-hypnotic effect.[3]

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Conclusion A Hypothesis: This compound exhibits anxiolytic and sedative properties B Animal Model Selection (e.g., Wistar Rats, Swiss-Webster Mice) A->B C Dose-Range Finding Study (Preliminary Toxicity) B->C D Drug Administration (this compound vs. Vehicle) C->D E Anxiolytic Testing (Elevated Plus Maze) D->E F Sedative Testing (Loss of Righting Reflex) D->F G Data Collection (% Time in Open Arms, Sleep Duration) E->G F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Conclusion on Efficacy and Potency H->I

Caption: Preclinical workflow for evaluating sedative and anxiolytic drugs.

Conclusion

This compound is a barbiturate derivative with documented anxiolytic and sedative properties.[2][6][7] As with all barbiturates, its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, leading to enhanced CNS inhibition.[8] Due to its withdrawal from the market, a comprehensive, modern dataset detailing its specific pharmacodynamic and pharmacokinetic properties is lacking. The experimental protocols and mechanistic diagrams provided in this guide are based on established principles for the barbiturate class and serve as a framework for understanding the expected pharmacological profile of this compound. Further research would be required to elucidate the precise quantitative characteristics of this compound, though this is unlikely given its history.

References

Proxibarbal's Effect on Neuronal Excitability and Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the effects of Proxibarbal on neuronal excitability and synaptic transmission is scarce. This guide, therefore, extrapolates information from the well-established mechanisms of action of the broader class of barbiturates, to which this compound belongs. It is crucial to note that while this compound is a barbiturate derivative, its specific pharmacological profile may have unique characteristics.

Core Concepts: Barbiturates and Neuronal Inhibition

This compound, synthesized in 1956, is a barbiturate derivative that was primarily used for its anti-anxiety properties and in the treatment of migraines.[1] Unlike many other barbiturates, it was noted for having minimal hypnotic effects.[1] The primary mechanism of action for barbiturates involves the enhancement of inhibitory neurotransmission in the central nervous system (CNS), primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]

GABA is the main inhibitory neurotransmitter in the brain.[2] When GABA binds to its GABA-A receptor, it opens a chloride ion (Cl-) channel, leading to an influx of negatively charged chloride ions into the neuron.[2][5] This influx hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability.[2]

This compound's Postulated Mechanism of Action

As a barbiturate, this compound is presumed to exert its effects on neuronal excitability and synaptic transmission through the following mechanisms:

  • Positive Allosteric Modulation of GABA-A Receptors: Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[2][3] This prolonged influx of chloride ions leads to a more significant and sustained hyperpolarization of the postsynaptic neuron, thereby decreasing its excitability.

  • Direct Activation of GABA-A Receptors: At higher concentrations, barbiturates can directly activate the GABA-A receptor, mimicking the effect of GABA even in its absence.[3][6] This direct agonistic action further contributes to neuronal inhibition.

Signaling Pathway of Barbiturate Action on GABA-A Receptors

GABAA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_receptor Binds Chloride_channel Cl- Influx GABAA_receptor->Chloride_channel Opens Proxibarbal_site Barbiturate Binding Site Proxibarbal_site->GABAA_receptor Potentiates GABA Effect (Prolongs Channel Opening) Proxibarbal_site->GABAA_receptor Directly Activates (High Concentrations) Hyperpolarization Hyperpolarization (Decreased Excitability) Chloride_channel->Hyperpolarization This compound This compound This compound->Proxibarbal_site Binds

Caption: Postulated signaling pathway of this compound at the GABAergic synapse.

Quantitative Data on Barbiturate Effects

ParameterDrugConcentrationEffectReference
Neuronal Excitability Phenobarbital1 x 10-4 MEvoked chloride current (GABA-mimetic action)[4]
Pentobarbital1 x 10-4 MEvoked chloride current (GABA-mimetic action)[4]
Synaptic Transmission Pentobarbital10 mg/kg, I.V.Reduced mean quantum content of EPSPs[7]
Thiopentone10 mg/kg, I.V.Reduced mean quantum content of EPSPs[7]
GABA Response Augmentation Phenobarbital1 x 10-6 MAugmented GABA-induced chloride current[4]
Pentobarbital1 x 10-6 MAugmented GABA-induced chloride current[4]

Note: The above table is illustrative and based on data for other barbiturates. The specific potency and efficacy of this compound may differ.

Effects on Synaptic Transmission

Barbiturates are known to affect both inhibitory and excitatory synaptic transmission.

Enhancement of Inhibitory Postsynaptic Potentials (IPSPs)

By potentiating the action of GABA at postsynaptic GABA-A receptors, this compound would be expected to increase the amplitude and duration of inhibitory postsynaptic potentials (IPSPs). This would lead to a more profound and prolonged inhibition of the postsynaptic neuron, contributing to its overall CNS depressant effects.

Reduction of Excitatory Postsynaptic Potentials (EPSPs)

Some barbiturates have been shown to reduce the release of excitatory neurotransmitters, such as glutamate.[3] This presynaptic effect would lead to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs), further contributing to the overall reduction in neuronal excitability. The exact mechanism for this is not fully elucidated but may involve modulation of presynaptic calcium channels.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the effects of compounds like this compound on neuronal excitability and synaptic transmission.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the effects of this compound on postsynaptic currents (IPSCs and EPSCs) and neuronal membrane potential.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or brain slices are prepared and maintained in appropriate culture medium.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a single neuron under a microscope.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

  • Data Acquisition: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV) to record synaptic currents or current-clamped to record changes in membrane potential.

  • Drug Application: this compound is applied to the bath solution at varying concentrations.

  • Analysis: Changes in the amplitude, frequency, and kinetics of IPSCs and EPSCs, as well as shifts in the resting membrane potential and firing threshold, are measured and analyzed.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow start Start prep Prepare Neuronal Culture or Brain Slice start->prep setup Set up Patch-Clamp Rig prep->setup pipette Pull and Fill Micropipette setup->pipette approach Approach Neuron with Micropipette pipette->approach seal Form Giga-seal approach->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_baseline Record Baseline Synaptic Activity whole_cell->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_drug Record Activity in Presence of Drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analyze Analyze Data record_washout->analyze end End analyze->end

Caption: A typical workflow for a whole-cell patch-clamp experiment.

In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of this compound on the release of neurotransmitters (e.g., GABA, glutamate) from presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.

  • Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate) to allow for its uptake into synaptic vesicles.

  • Stimulation: The loaded synaptosomes are stimulated with a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like 4-aminopyridine) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: The supernatant containing the released neurotransmitter is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter to quantify the amount of neurotransmitter released.

  • Analysis: The effect of this compound on both basal and stimulated neurotransmitter release is determined.

Conclusion

While direct experimental evidence for this compound is limited, its classification as a barbiturate strongly suggests that it reduces neuronal excitability and modulates synaptic transmission primarily by enhancing the function of GABA-A receptors. This leads to increased inhibitory neurotransmission and a potential reduction in excitatory neurotransmission. Further research specifically investigating the electrophysiological and neurochemical effects of this compound is necessary to fully elucidate its precise mechanisms of action and to understand its unique pharmacological profile, including its notable lack of significant hypnotic effects. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

The History of Proxibarbal's Clinical Use and Subsequent Withdrawal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative synthesized in 1956, was clinically utilized for its anxiolytic and migraine-prophylactic properties. Despite demonstrating therapeutic potential, its market presence was short-lived due to significant safety concerns. This technical guide provides a comprehensive overview of the history of this compound's clinical application, its pharmacological profile, and the events leading to its withdrawal from the market. The document summarizes available quantitative data, details known experimental protocols, and visualizes key pathways and processes to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Ipronal) is a barbiturate derivative, specifically 5-allyl-5-(β-hydroxypropyl)barbituric acid, synthesized in 1956.[1] Unlike many other barbiturates, it was noted for its anti-anxiety effects with minimal hypnotic action.[1] Its primary clinical applications were in the management of anxiety and the prophylactic treatment of migraine headaches.[1] this compound was approved for medical use in France.[2] However, post-marketing surveillance revealed a significant and severe adverse effect, leading to its eventual withdrawal from the market.[2] This document will delve into the available scientific and clinical data to provide a detailed history of this compound.

Chemical and Pharmacological Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (RS)-5-allyl-5-(2-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione[1]
Molecular Formula C10H14N2O4[1]
Molar Mass 226.232 g·mol−1[1]
CAS Number 2537-29-3[1]
Prodrug Valofane isomerizes to this compound in vivo.[1]
Mechanism of Action

Barbiturates bind to a specific site on the GABA-A receptor, increasing the duration of the opening of the chloride ion channel. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a calming or sedative effect on the central nervous system.

Barbiturate Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to This compound This compound (Barbiturate) This compound->GABA_A Potentiates GABA Binding

Figure 1: General mechanism of action for barbiturates at the GABA-A receptor.

Clinical Use and Efficacy

This compound was primarily indicated for the treatment of anxiety and the prevention of migraine headaches.[1]

Migraine Prophylaxis

A double-blind clinical trial was conducted to evaluate the efficacy of this compound in the preventive treatment of migraines. The study suggested that this compound's therapeutic effect in migraine therapy was related to enzyme induction. Unfortunately, the full text of this study, containing detailed quantitative data on efficacy, dosage, and a full experimental protocol, is not widely available in the public domain.

Anxiety

While indicated for anxiety, specific clinical trial data detailing its efficacy for this condition, including patient populations, dosages, and outcomes, are scarce in the available literature.

Withdrawal from the Market

The clinical use of this compound was terminated due to a significant safety concern: the risk of inducing immunoallergic thrombocytopenia.[2]

Immunoallergic Thrombocytopenia

Immunoallergic thrombocytopenia is a rare but potentially life-threatening condition where the immune system produces antibodies that attack platelets in the presence of a specific drug. This leads to a rapid and severe decrease in platelet count, increasing the risk of bleeding.

Several case reports and letters published in French medical journals in the early 1990s documented instances of severe thrombocytopenia in patients treated with this compound. These reports provided clinical evidence of a causal link between the drug and this adverse reaction.

Table 2: Summary of Reported Cases of this compound-Induced Thrombocytopenia

Publication YearJournalKey Finding
1990Annales de Médecine InterneCase report of immunoallergic thrombocytopenia caused by this compound.
1992ThérapieReport of peripheral thrombocytopenia secondary to this compound therapy.
1993La Revue de Médecine InterneCase report of thrombopenic purpura caused by this compound.

This compound Withdrawal Timeline cluster_timeline Timeline of Events synthesis 1956 Synthesis of this compound approval Post-1956 Market Approval in France (Anxiety, Migraine) synthesis->approval reports Early 1990s Case Reports of Thrombocytopenia Emerge approval->reports withdrawal Post-1990s Withdrawal from Market reports->withdrawal

Figure 2: Logical flow of events leading to this compound's withdrawal.

Experimental Protocols

Detailed experimental protocols from preclinical and clinical studies of this compound are not extensively documented in accessible literature. For researchers interested in the general methodologies of the time, a review of similar barbiturate studies from the 1970s and 1980s would be necessary.

For the investigation of drug-induced immunoallergic thrombocytopenia, a general workflow would involve:

Thrombocytopenia Investigation Workflow cluster_workflow Investigative Workflow patient Patient Presents with Thrombocytopenia history Detailed Drug History (including this compound) patient->history discontinuation Discontinuation of Suspected Drug history->discontinuation monitoring Platelet Count Monitoring discontinuation->monitoring recovery Platelet Count Recovery monitoring->recovery confirmation Confirmation of Drug-Induced Thrombocytopenia recovery->confirmation

Figure 3: General experimental workflow for identifying drug-induced thrombocytopenia.

Conclusion

The history of this compound serves as a critical case study in pharmacovigilance. While it showed promise as an anxiolytic and migraine prophylactic with a potentially favorable sedation profile compared to other barbiturates, its association with a severe idiosyncratic adverse reaction, immunoallergic thrombocytopenia, led to its withdrawal. The lack of extensive, publicly available clinical trial and preclinical data highlights the challenges in retrospectively evaluating the complete profile of older drugs. This guide provides a consolidated overview of the known information on this compound, offering valuable insights for professionals in drug development and safety assessment. The case of this compound underscores the importance of robust post-marketing surveillance in ensuring patient safety.

References

An In-depth Technical Guide to the Tautomeric Relationship Between Proxibarbal and Valofan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, and Valofan exist in a dynamic equilibrium as ring-chain tautomers. This technical guide elucidates the structural and physicochemical relationship between these two molecules. This compound represents the cyclic ureide form, characteristic of barbiturates, while Valofan is its open-chain isomer, chemically identified as α-allophanyl-α-allyl-γ-valerolactone. Understanding this tautomeric interplay is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles, as evidence suggests the equilibrium shifts in vivo. This document provides a detailed overview of their chemical structures, the nature of their tautomerism, and outlines the experimental methodologies employed to characterize such equilibria.

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in chemistry with significant implications in drug design and action. In the case of the barbiturate derivative this compound, it coexists with its tautomer, Valofan. This relationship is not the more common keto-enol or lactam-lactim tautomerism often observed in barbituric acid derivatives, but rather a ring-chain tautomerism. This involves the reversible opening of the pyrimidine ring of this compound to form the acyclic lactone structure of Valofan. Studies have indicated that these two forms interconvert rapidly in solution.[1] The position of this equilibrium can be influenced by environmental factors and is of particular importance in biological systems, where it can affect drug metabolism, receptor binding, and overall therapeutic efficacy.

Chemical Structures and Tautomeric Relationship

This compound is chemically known as 5-allyl-5-(2-hydroxypropyl)barbituric acid. Its structure features the characteristic barbiturate ring, a six-membered heterocyclic compound derived from urea and malonic acid. Valofan is the corresponding open-chain tautomer, α-allophanyl-α-allyl-γ-valerolactone. The relationship between these two forms is a dynamic equilibrium, as depicted in the following diagram.

Tautomerism cluster_this compound This compound (Ring Form) cluster_valofan Valofan (Chain Form) This compound Valofan α-allophanyl-α-allyl-γ-valerolactone This compound->Valofan Equilibrium

Caption: Ring-chain tautomerism between this compound and Valofan.

Physicochemical and Pharmacokinetic Data

ParameterThis compoundValofanReference
IUPAC Name 5-(2-hydroxypropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione2-(2-carbamoylcarbamoyl)pent-4-enoic acidInferred
Molecular Formula C10H14N2O4C10H14N2O4--INVALID-LINK--
Molar Mass 226.23 g/mol 226.23 g/mol --INVALID-LINK--
In Vivo Observation Predominant form found in urineNegligible or non-detectable in urine[1]

Experimental Protocols for Tautomerism Analysis

The characterization of tautomeric equilibria typically involves a combination of spectroscopic and computational methods. The following outlines a general experimental workflow for investigating the this compound-Valofan system.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quantification Equilibrium Studies cluster_computation Computational Modeling Synthesis Synthesis and Purification of this compound/Valofan NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis IR FT-IR Spectroscopy Synthesis->IR DFT DFT Calculations (Relative Stabilities) Synthesis->DFT Solvent_Effect Solvent Polarity and pH Variation NMR->Solvent_Effect UV_Vis->Solvent_Effect Temp_Study Temperature Dependence Studies Solvent_Effect->Temp_Study Kinetics Kinetic Analysis of Interconversion Temp_Study->Kinetics Signaling_Pathway This compound This compound GABAA_R GABAA Receptor This compound->GABAA_R Binds to Cl_channel Chloride Ion Channel (Opens) GABAA_R->Cl_channel Activates GABA GABA GABA->GABAA_R Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Results in

References

Methodological & Application

Standard Operating Procedure for In Vivo Studies Using Proxibarbal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for migraines but has been withdrawn due to safety concerns, including the risk of immunoallergic thrombocytopenia.[1] There is a significant lack of published in vivo research specifically on this compound. Therefore, this document provides a generalized standard operating procedure (SOP) based on established protocols for other barbiturates with similar mechanisms of action, such as phenobarbital and butalbital, and general principles of preclinical in vivo research. All proposed studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and should be designed to minimize animal use and distress.

Introduction

This compound is a derivative of barbituric acid and, like other barbiturates, is expected to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] Barbiturates enhance the effect of GABA at the receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and central nervous system (CNS) depression.[2][3] This SOP outlines procedures for conducting in vivo studies in rodent models to evaluate the pharmacokinetics, efficacy, and safety of this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitSource
Half-life (t½)51minutes[3]
EliminationPrimarily Renal-[3]
ProdrugValofane isomerizes to this compound in vivo-

Table 2: Example Data Table for an Anxiolytic Study (Elevated Plus Maze)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Entries into Open ArmsTotal Distance Traveled (cm)
Vehicle Control0Mean ± SEMMean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)AMean ± SEMMean ± SEMMean ± SEM

Table 3: Example Data Table for an Acute Oral Toxicity Study (OECD 420)

Dose (mg/kg)Number of AnimalsClinical Signs of ToxicityNumber of Mortalities
55(Description of signs)0
505(Description of signs)0
3005(Description of signs)(Number)
20005(Description of signs)(Number)

Experimental Protocols

General Considerations
  • Animal Models: Healthy, young adult rodents (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice) are commonly used. The weight variation in animals used in a test should not exceed ± 20 percent of the mean weight.[4]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water, except during fasting periods for oral administration.[5]

  • Drug Preparation: this compound should be dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). The pH of the formulation should be as close to neutral as possible to avoid irritation.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Methodology:

  • Administer a single dose of this compound intravenously (IV) or intraperitoneally (IP) to a cohort of rats.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance. A study in rats found the half-life of this compound to be 51 minutes.[3]

Efficacy Studies

Objective: To assess the potential anxiolytic effects of this compound.

Methodology:

  • Fast animals overnight prior to the experiment.

  • Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle 30 minutes before the test. A positive control, such as diazepam, should be included.

  • Place the animal at the center of the elevated plus maze, facing an open arm.

  • Record the animal's behavior for 5 minutes using a video tracking system.

  • Analyze the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

Objective: To evaluate the sedative or locomotor effects of this compound.

Methodology:

  • Administer this compound at various doses (e.g., 10, 20, 40 mg/kg, IP) or vehicle.

  • Place the animal in the center of an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes).

  • A significant decrease in locomotor activity suggests a sedative effect.

Safety and Toxicity Studies

Objective: To determine the acute toxic effects of a single oral dose of this compound.[1]

Methodology:

  • Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Administer a single oral dose of this compound to a group of 5 female rats (nulliparous and non-pregnant).[5][6]

  • Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity and mortality.[6]

  • Record body weight at least weekly.[1]

  • Perform a gross necropsy on all animals at the end of the study.[4]

Objective: To assess the potential adverse effects of this compound on the central nervous system.[7][8]

Methodology:

  • Administer increasing doses of this compound to different groups of animals.

  • Observe a range of behavioral and physiological parameters at specified time points.

  • Parameters to observe include, but are not limited to:

    • Behavioral: alertness, grooming, motor activity, posture, gait.

    • Neurological: reflexes (e.g., pinna, corneal), muscle tone, coordination (e.g., rotarod test).

    • Autonomic: pupil size, salivation, body temperature.

Mandatory Visualizations

Signaling Pathway

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Membrane Neuronal Membrane CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Leads to

Caption: Putative signaling pathway of this compound via the GABA-A receptor.

Experimental Workflow: Anxiolytic Study

G start Start: Acclimatize Animals fasting Fast Animals Overnight start->fasting dosing Administer this compound, Vehicle, or Positive Control fasting->dosing acclimatization_test Acclimatize to Test Room (30 min) dosing->acclimatization_test epm Elevated Plus Maze Test (5 min) acclimatization_test->epm data_collection Record Behavioral Data (Video Tracking) epm->data_collection analysis Analyze Data: Time in open arms, Entries, etc. data_collection->analysis end End: Interpret Results analysis->end

Caption: Workflow for assessing the anxiolytic effects of this compound.

References

Application Note: Quantification of Proxibarbal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Proxibarbal. This compound is a barbiturate derivative that has been used in the treatment of migraines.[1] The method outlined below is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for sample preparation and chromatographic analysis. The described procedure is based on established principles for the analysis of barbiturates by reverse-phase HPLC.[2][3]

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification and quantification of active pharmaceutical ingredients (APIs).[2][3] Its high resolution and sensitivity make it an ideal choice for the analysis of drugs like this compound in various matrices. This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and expected performance metrics. The method is designed to be specific, accurate, and precise, meeting the rigorous standards of pharmaceutical quality control.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a G7120A High-Speed Pump, G7167B Multisampler, G7116B Multicolumn Thermostat, and a G7117B Diode Array Detector.

  • Column: Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm (or equivalent C18 column).

  • Software: Agilent OpenLAB CDS ChemStation Edition or equivalent.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid. This compound reference standard.

Preparation of Solutions
  • Mobile Phase: A mixture of methanol and water (50:50, v/v). The mobile phase should be degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation

The following protocol is a general guideline for the preparation of samples from a solid dosage form. For biological matrices such as plasma or urine, a more extensive sample clean-up involving protein precipitation or solid-phase extraction would be necessary.[4][5]

  • Accurately weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm
Mobile Phase Methanol:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 214 nm
Run Time 10 minutes

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from excipients

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathway Context

This compound, like other barbiturates, exerts its effects on the central nervous system by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor, which leads to the opening of chloride channels and subsequent neuronal inhibition.[2][3] The accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies that aim to understand its mechanism of action and therapeutic window.

The diagram below provides a simplified representation of the GABAergic signaling pathway targeted by barbiturates.

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor Chloride_Channel Chloride Channel (Cl-) GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to This compound This compound This compound->GABA_Receptor Potentiates GABA GABA GABA->GABA_Receptor Binds to

Caption: Simplified GABAergic signaling pathway modulated by this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The provided protocol and chromatographic conditions can be readily implemented in a laboratory setting for the analysis of this compound in pharmaceutical formulations. Further validation would be required for the analysis of this compound in complex biological matrices.

References

Application Notes and Protocols for Assessing the Anticonvulsant Activity of Proxibarbal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proxibarbal is a barbiturate derivative that has been previously used for its anti-anxiety and migraine-treating properties.[1][2][3] As a member of the barbiturate class, its mechanism of action is presumed to involve the positive allosteric modulation of gamma-aminobutyric acid type A (GABAa) receptors, which is a common target for anticonvulsant drugs.[4][5][6][7] These application notes provide a detailed protocol for the initial preclinical assessment of the anticonvulsant activity of this compound using two standard and clinically validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[8][9][10] The MES model is a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against myoclonic and absence seizures.[8][10]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8]

a. Animals:

  • Species: Male Swiss albino mice

  • Weight: 18-22 g

  • Housing: Housed in groups of 10 with free access to food and water. Acclimatize for at least one week before the experiment.

b. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Positive control: Phenytoin (effective in the MES test)[10]

  • Electroconvulsive shock apparatus

  • Corneal electrodes

c. Experimental Procedure:

  • Groups: Divide animals into at least four groups (n=10 per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (medium dose)

    • This compound (high dose)

    • Positive Control (Phenytoin)

  • Drug Administration: Administer this compound or Phenytoin intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should be determined by the pharmacokinetic profile of this compound, typically 30-60 minutes for i.p. administration.[9]

  • Induction of Seizure: Apply a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.[8]

a. Animals:

  • Species: Male Swiss albino mice

  • Weight: 18-22 g

  • Housing: Housed under the same conditions as for the MES test.

b. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control: Ethosuximide (effective in the scPTZ test)[10]

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

c. Experimental Procedure:

  • Groups: Divide animals into groups as described for the MES test.

  • Drug Administration: Administer this compound or Ethosuximide i.p. or p.o. at a predetermined time before PTZ injection.

  • Induction of Seizure: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes. Record the latency to and the incidence of clonic convulsions (lasting for at least 5 seconds). The absence of clonic seizures is considered protection.

  • Data Analysis: The number of animals protected from clonic seizures in each group is recorded. The ED50 can be calculated using probit analysis.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Anticonvulsant Activity of this compound in MES and scPTZ Models

Treatment GroupDose (mg/kg)Route of Admin.NMES Test (% Protection)scPTZ Test (% Protection)
Vehicle Control-i.p.1000
This compound10i.p.10DataData
This compound30i.p.10DataData
This compound100i.p.10DataData
Phenytoin25i.p.10100Not Active
Ethosuximide150i.p.10Not Active100

*Data to be filled in from experimental results.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_models Seizure Models cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Treatment Groups (Vehicle, this compound, Positive Control) A->B C Drug Administration (i.p. or p.o.) B->C D Seizure Induction C->D E Behavioral Observation D->E MES MES Test (Tonic Hindlimb Extension) D->MES scPTZ scPTZ Test (Clonic Convulsions) D->scPTZ F Record Protection (%) E->F G Calculate ED50 F->G

Caption: Workflow for assessing anticonvulsant activity.

Signaling Pathway

G cluster_synapse Inhibitory Synapse GABA GABA GABA_Receptor GABAa Receptor (Chloride Ion Channel) GABA->GABA_Receptor Binds This compound This compound (Barbiturate) This compound->GABA_Receptor Potentiates Chloride Cl- Influx GABA_Receptor->Chloride Opens Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Increased Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant

Caption: Proposed mechanism of this compound's action.

References

Application Notes and Protocols for Utilizing Proxibarbal in Electrophysiological Recordings of Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal is a derivative of the barbiturate class of drugs.[1] While specific research on the electrophysiological effects of this compound is limited, its structural similarity to other well-characterized barbiturates, such as phenobarbital and pentobarbital, allows for informed predictions of its mechanism of action and application in neuronal activity studies. This document provides detailed application notes and protocols for the use of this compound in electrophysiological recordings, with the understanding that these are based on the established effects of the broader barbiturate class.

Barbiturates are known to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to the GABA-A receptor, barbiturates increase the duration of chloride (Cl⁻) channel opening induced by GABA, leading to an enhanced influx of Cl⁻ ions and hyperpolarization of the neuronal membrane.[2] This potentiation of inhibitory neurotransmission results in a general depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further contributing to neuronal inhibition.

These modulatory effects on neuronal excitability make this compound a potentially valuable tool for in vitro and in vivo electrophysiological studies aimed at understanding synaptic inhibition, network oscillations, and the mechanisms of action of drugs targeting the GABAergic system.

Data Presentation: Effects of Barbiturates on Neuronal Activity

The following tables summarize quantitative data on the effects of commonly studied barbiturates on neuronal activity, which can be used as a reference for designing experiments with this compound.

Table 1: Effects of Barbiturates on GABA-A Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs)

BarbituratePreparationConcentrationEffect on IPSC Decay Time ConstantReference
PhenobarbitalRat neocortical neuronsEC₅₀ = 144 µMIncreased decay time
PentobarbitalRat neocortical neuronsEC₅₀ = 41 µMIncreased decay time
AmobarbitalRat neocortical neuronsEC₅₀ = 103 µMIncreased decay time

Table 2: Effects of Barbiturates on Neuronal Firing and Input Conductance

BarbituratePreparationConcentrationEffectReference
PhenobarbitalRat neocortical neuronsEC₅₀ = 133 µMShunted firing by increasing input conductance
PentobarbitalRat neocortical neuronsHigh concentrationsShunted firing by increasing input conductance
AmobarbitalRat neocortical neuronsHigh concentrationsShunted firing by increasing input conductance

Signaling Pathway

The primary signaling pathway modulated by this compound is the GABA-A receptor-mediated inhibitory neurotransmission.

GABA_A_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_A_Receptor->Cl_channel_open Opens Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site)

Caption: this compound's signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.[3][4][5][6]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (see Table 3 for composition)

  • Artificial cerebrospinal fluid (aCSF) (see Table 3 for composition)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish

  • Carbogen gas (95% O₂, 5% CO₂)

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated cutting solution to exsanguinate and cool the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

  • Mount the brain onto the vibratome stage using cyanoacrylate glue.

  • Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.

  • Cut coronal or sagittal slices of the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.

  • Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.

Table 3: Solution Compositions

ComponentCutting Solution (mM)aCSF (mM)
NMDG92-
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃3025
HEPES20-
Glucose2510
MgSO₄101
CaCl₂0.52
Thiourea2-
Sodium Ascorbate5-
Sodium Pyruvate3-
Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of this compound.[7][8]

Materials:

  • Prepared acute brain slices

  • Recording chamber on a fixed-stage microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller

  • Internal solution (see Table 4 for composition)

  • aCSF

  • This compound stock solution

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a neuron in the slice with the patch pipette.

  • Apply gentle positive pressure to the pipette to keep the tip clean.

  • Once the pipette tip touches the neuronal membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch the amplifier to current-clamp or voltage-clamp mode to record neuronal activity.

  • Record baseline activity before applying this compound.

  • Bath-apply this compound at the desired concentration and record the changes in neuronal activity (e.g., membrane potential, firing rate, postsynaptic currents).

Table 4: Internal Solution Composition (K-Gluconate based)

ComponentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Experimental Workflow

The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effects of this compound.

Experimental_Workflow A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber A->B C Obtain Whole-Cell Patch-Clamp Recording B->C D Record Baseline Neuronal Activity C->D E Bath Apply this compound D->E F Record Neuronal Activity in Presence of this compound E->F G Washout this compound F->G H Record Post-Washout Activity G->H I Data Analysis H->I

Caption: Experimental workflow.

Conclusion

References

Proxibarbal as a Tool Compound in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal, a derivative of barbituric acid, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Like other barbiturates, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by prolonging the opening of the chloride ion channel.[2][3] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[4] Although previously used clinically for migraines, its potential as a tool compound in neuroscience research remains an area of interest for investigating GABAergic systems and their role in various neurological and psychiatric disorders.[5]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in fundamental neuroscience research, including in vitro and in vivo studies.

Mechanism of Action: GABA-A Receptor Modulation

This compound binds to a site on the GABA-A receptor distinct from the GABA binding site.[3] This allosteric binding potentiates the receptor's response to GABA, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron.[6] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further contributing to CNS depression.[2] The multifaceted interaction with the GABA-A receptor makes this compound a valuable tool for studying inhibitory neurotransmission.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Cl_ion Cl- GABA_A:f1->Cl_ion Increased influx GABA GABA GABA->GABA_A:f0 Binds to orthosteric site This compound This compound This compound->GABA_A:f0 Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical values for barbiturates. This data is for illustrative purposes to guide experimental design.

Table 1: In Vitro Efficacy and Potency

ParameterValueDescription
GABA-A Receptor Binding (EC₅₀)5-20 µMConcentration for 50% maximal potentiation of GABA-elicited currents.
Direct GABA-A Activation (EC₅₀)>100 µMConcentration for 50% maximal direct activation of the GABA-A receptor.
Receptor Subtype Selectivityα1, α2, α3, α5 containing receptorsBroad activity across different GABA-A receptor subtypes.

Table 2: In Vivo Behavioral Effects in Rodent Models

Behavioral TestSpeciesDose Range (mg/kg, i.p.)Observed Effect
Elevated Plus Maze (Anxiety)Mouse5 - 20Increased time spent in open arms.
Open Field Test (Locomotor Activity)Rat10 - 40Decreased distance traveled.
Pentylenetetrazol (PTZ)-induced SeizuresMouse15 - 50Increased latency to seizures and reduced seizure severity.
Hexobarbital Sleep TestRat20 - 60Decreased sleep latency and increased sleep duration.[7]

Experimental Protocols

In Vitro Application: Electrophysiological Recording in Brain Slices

This protocol describes how to assess the effect of this compound on inhibitory postsynaptic currents (IPSCs) in neurons within acute brain slices.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording Protocol Animal_Sacrifice Anesthetize and sacrifice rodent Brain_Extraction Rapidly extract brain Animal_Sacrifice->Brain_Extraction 1. Slicing Slice brain (e.g., 300 µm) in ice-cold aCSF Brain_Extraction->Slicing 2. Recovery Incubate slices in aCSF at 32-34°C Slicing->Recovery 3. Slice_Transfer Transfer slice to recording chamber Neuron_Patch Establish whole-cell patch-clamp Slice_Transfer->Neuron_Patch 4. Baseline_Recording Record baseline mIPSCs or eIPSCs Neuron_Patch->Baseline_Recording 5. Proxibarbal_Application Bath apply this compound (e.g., 10 µM) Baseline_Recording->Proxibarbal_Application 6. Post_Drug_Recording Record IPSCs in presence of this compound Proxibarbal_Application->Post_Drug_Recording 7. Washout Washout drug with aCSF Post_Drug_Recording->Washout 8. Data_Analysis Analyze IPSC amplitude, frequency, and decay kinetics Washout->Data_Analysis 9.

Caption: Experimental workflow for electrophysiological recording.

Methodology:

  • Slice Preparation:

    • Anesthetize an adult rodent (e.g., C57BL/6 mouse) and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, amygdala) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Record baseline miniature inhibitory postsynaptic currents (mIPSCs) in the presence of tetrodotoxin (TTX) to block action potentials, or evoked IPSCs (eIPSCs) using a stimulating electrode.

  • Drug Application:

    • After obtaining a stable baseline recording for 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).

    • Record for 10-15 minutes in the presence of this compound.

    • Perform a washout by perfusing with regular aCSF for at least 15 minutes to observe any reversal of the drug's effects.

  • Data Analysis:

    • Analyze the amplitude, frequency, and decay kinetics of IPSCs before, during, and after this compound application using appropriate software. An increase in the decay time of IPSCs is indicative of barbiturate-like potentiation of GABA-A receptors.

In Vivo Application: Assessment of Anxiolytic Properties in Mice

This protocol details the use of the elevated plus maze (EPM) to evaluate the anxiolytic effects of this compound in mice.

EPM_Workflow cluster_procedure Experimental Procedure Animal_Acclimation Acclimate mice to the testing room Drug_Administration Administer this compound (i.p.) or vehicle Animal_Acclimation->Drug_Administration 1. Waiting_Period Wait for 30 minutes Drug_Administration->Waiting_Period 2. EPM_Test Place mouse in the center of the EPM for 5 min Waiting_Period->EPM_Test 3. Data_Collection Record behavior with video tracking software EPM_Test->Data_Collection 4. Data_Analysis Analyze time in open arms, closed arms, and entries Data_Collection->Data_Analysis 5.

References

Application Notes and Protocols for the Safe Handling and Disposal of Proxibarbal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal is a barbiturate derivative that has been investigated for its potential therapeutic properties.[1][2] As a member of the barbiturate class of compounds, it is classified as a central nervous system depressant and is considered a controlled substance.[2] Due to its pharmacological activity and potential hazards, strict adherence to safety protocols is mandatory during its handling, storage, and disposal in a laboratory environment. These application notes provide detailed guidelines to ensure the safety of laboratory personnel and compliance with regulations.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for taking appropriate safety measures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₄[3]
Molecular Weight 226.23 g/mol [3]
Appearance Crystals[2]
Melting Point 157-158 °C[2]
Water Solubility Moderately soluble[2]
logP -0.13[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Toxicity: May be toxic if swallowed.

  • Neurological Effects: Can cause drowsiness, dizziness, and other central nervous system effects.

  • Carcinogenicity: Suspected of causing cancer.[4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[4]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: A properly fitted respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.

Handling and Storage Procedures

Handling
  • Authorized Personnel: Only trained and authorized personnel should handle this compound.

  • Controlled Substance Regulations: As a controlled substance, all acquisition, storage, use, and disposal must be documented and adhere to institutional and federal regulations.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

Storage
  • Secure Location: Store this compound in a securely locked, designated, and well-ventilated cabinet.

  • Container: Keep the container tightly closed.

  • Compatibility: Store away from strong oxidizing agents.[5]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving a powdered substance like this compound. Researchers must adapt these protocols to their specific experimental needs while maintaining a high level of safety.

Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a weigh boat or appropriate container to weigh the desired amount of this compound.

    • Handle the powder with a spatula, minimizing any spillage or dust formation.

  • Solution Preparation:

    • Carefully transfer the weighed this compound to a suitable volumetric flask.

    • Add the desired solvent (e.g., water, based on its moderate solubility) incrementally.

    • Cap and invert the flask multiple times to ensure complete dissolution.

  • Cleanup:

    • Clean the spatula and any other utensils used.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) as hazardous waste.

Spill and Emergency Procedures

Small Spills (Powder)
  • Evacuate: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Carefully cover the spill with a damp absorbent material to avoid raising dust.

  • Collect: Gently sweep the material into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal of this compound Waste

As a controlled substance, the disposal of this compound and any material contaminated with it must be handled with extreme care and in strict accordance with institutional and federal regulations. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Disposal Protocol
  • Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated PPE, glassware) must be segregated from other laboratory waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Reverse Distributor: The primary and recommended method for the disposal of controlled substances is through a licensed reverse distributor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Documentation: Maintain meticulous records of all disposed this compound, as required by your institution and the Drug Enforcement Administration (DEA).

Visualizations

Signaling Pathway of Barbiturates

The primary mechanism of action for barbiturates like this compound is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Prolongs Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Neuron_Activity Decreased Neuronal Activity Hyperpolarization->Neuron_Activity GABA GABA GABA->GABA_A Binds to Orthosteric Site This compound This compound (Barbiturate) This compound->GABA_A Binds to Allosteric Site

Caption: Mechanism of action of this compound on the GABA-A receptor.

Experimental Workflow for Handling Powdered this compound

This workflow outlines the key steps and decision points for safely handling powdered this compound in a laboratory setting.

Proxibarbal_Workflow start Start: Need to Handle This compound Powder ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weigh Weigh this compound on Calibrated Balance fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve cleanup Clean Work Area and Utensils dissolve->cleanup waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup->waste end End waste->end

Caption: General workflow for safely handling powdered this compound.

References

Application Notes and Protocols for Radiolabeled Proxibarbal in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal, a barbiturate derivative, has been investigated for its sedative and anxiolytic properties.[1] Like other barbiturates, its mechanism of action is believed to involve the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] To elucidate the specific binding characteristics of this compound and to conduct pharmacokinetic and pharmacodynamic studies, the use of a radiolabeled form of the molecule is indispensable.[4]

These application notes provide detailed protocols for the synthesis of radiolabeled this compound, specifically [³H]this compound and [¹⁴C]this compound, and its subsequent use in GABA-A receptor binding assays. Tritium (³H) labeling offers high specific activity, which is ideal for receptor binding studies where the concentration of the target is low.[4] Carbon-14 (¹⁴C) labeling, while providing lower specific activity, is well-suited for metabolic and disposition studies due to the longer half-life of the isotope.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
IUPAC Name 5-(2-hydroxypropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
Synonyms Ipronal, Centralgol, Axeen
Table 2: Comparative Binding Affinities of Barbiturates to the GABA-A Receptor
CompoundReceptor SubtypeKᵢ (nM)Kₔ (μM)Reference
Phenobarbital Rat brain membranes-700[6]
Pentobarbital Rat hippocampal neurons-330 (EC₅₀ for direct activation)[7]
Diazepam (control) Various~1.5 - 10-[8]
Table 3: Expected Specifications for Radiolabeled this compound
Parameter[³H]this compound[¹⁴C]this compound
Specific Activity >20 Ci/mmol50-60 mCi/mmol
Radiochemical Purity >97%>97%
Storage -20°C in ethanol-20°C in ethanol

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]this compound

This protocol describes a plausible synthetic route for [¹⁴C]this compound, with the ¹⁴C label incorporated into the barbiturate ring. The synthesis starts from commercially available [¹⁴C]urea.

Materials:

  • [¹⁴C]Urea

  • Diethyl allylmalonate[4][9]

  • Sodium ethoxide

  • Propylene oxide[10][11]

  • Grignard reagent (e.g., ethylmagnesium bromide)[10][12]

  • Anhydrous ethanol

  • Dry diethyl ether

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (TLC, HPLC)

Methodology:

  • Synthesis of [2-¹⁴C]Barbituric Acid:

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

    • Add diethyl allylmalonate to the solution and stir.

    • Add [¹⁴C]urea and reflux the mixture for several hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the [2-¹⁴C]5-allylbarbituric acid.

    • Filter, wash with cold water, and dry the product.

  • Introduction of the Hydroxypropyl Group:

    • Prepare a Grignard reagent from ethylmagnesium bromide in dry diethyl ether.

    • In a separate flask, dissolve the [2-¹⁴C]5-allylbarbituric acid in dry THF.

    • Slowly add the Grignard reagent to the barbituric acid solution at 0°C to form the magnesium salt.

    • Add propylene oxide dropwise to the reaction mixture and stir at room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification:

    • Purify the crude [¹⁴C]this compound using column chromatography on silica gel followed by preparative HPLC to achieve high radiochemical purity.

    • Confirm the identity and purity of the final product by co-elution with an authentic, non-radiolabeled standard of this compound and by mass spectrometry.

Protocol 2: Synthesis of [³H]this compound

This protocol outlines a method for the preparation of [³H]this compound by catalytic tritiation of an unsaturated precursor. This method is expected to yield a product with high specific activity.

Materials:

  • 5-allyl-5-(2-oxopropyl)barbituric acid (precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Sodium borohydride

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Standard laboratory glassware for handling tritium and purification equipment (HPLC)

Methodology:

  • Precursor Synthesis (5-allyl-5-(2-oxopropyl)barbituric acid):

    • Synthesize 5-allylbarbituric acid as described in Protocol 1 (using non-radiolabeled urea).

    • Alkylate the 5-position with chloroacetone to introduce the 2-oxopropyl side chain.

  • Catalytic Tritiation:

    • In a specialized tritiation apparatus, dissolve the precursor in a suitable anhydrous solvent.

    • Add a catalytic amount of Pd/C.

    • Introduce tritium gas and stir the reaction mixture under a positive pressure of ³H₂ for several hours.

    • The reaction reduces the ketone to a hydroxyl group, incorporating tritium.

    • Remove the catalyst by filtration and evaporate the solvent under a vacuum.

  • Purification:

    • Purify the crude [³H]this compound using preparative HPLC to separate it from any unreacted precursor and byproducts.

    • Determine the specific activity by measuring the radioactivity and the mass of the purified product.

Protocol 3: GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of non-radiolabeled this compound for the GABA-A receptor using a radiolabeled ligand, such as [³H]Flunitrazepam or [³H]Muscimol.

Materials:

  • Radiolabeled this compound ([³H]this compound) or a standard radioligand (e.g., [³H]Flunitrazepam)

  • Non-radiolabeled this compound

  • GABA-A receptor source (e.g., rat brain cortical membranes)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Displacing agent (e.g., a high concentration of non-radiolabeled GABA or diazepam for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In test tubes, add a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of non-radiolabeled this compound.

    • For non-specific binding, add a saturating concentration of a known GABA-A receptor ligand (e.g., diazepam).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of non-radiolabeled this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_synthesis Glutamate Decarboxylase Glutamate->GABA_synthesis GABA_vesicle GABA Vesicles GABA_release GABA GABA_vesicle->GABA_release Exocytosis GABA_synthesis->GABA_vesicle GABAA_R GABA-A Receptor Chloride_channel Cl- Channel GABAA_R->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABAA_R Positive Allosteric Modulation GABA_release->GABAA_R Binds Radiolabeling_Workflow cluster_synthesis Radiolabeling Synthesis cluster_binding Binding Assay start Choose Isotope (³H or ¹⁴C) precursor Synthesize Radiolabeled Precursor start->precursor synthesis Synthesize Radiolabeled This compound precursor->synthesis purification Purification (HPLC) synthesis->purification analysis Analysis (LC-MS, NMR) purification->analysis incubation Incubate Membranes with Radiolabeled this compound and Competitor analysis->incubation Radiolabeled This compound membrane_prep Prepare GABA-A Receptor Membranes membrane_prep->incubation filtration Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (LSC) filtration->counting data_analysis Data Analysis (IC₅₀, Kᵢ) counting->data_analysis end Determine Binding Affinity data_analysis->end

References

Application Notes and Protocols for Proxibarbal Detection using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal is a barbiturate derivative that has been used for the treatment of migraines.[1] The ability to accurately detect and quantify this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides a detailed guide for the development and implementation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound. The competitive immunoassay is a highly sensitive and specific method for detecting small molecules like this compound in complex biological matrices such as serum, plasma, and urine.[2][3]

The principle of this competitive ELISA is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for a limited number of specific anti-proxibarbal antibody binding sites coated on a microplate. The amount of enzyme-conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The bound enzyme activity is determined by the addition of a chromogenic substrate, and the resulting color intensity is measured spectrophotometrically.

Key Performance Characteristics

The performance of the this compound ELISA is characterized by its sensitivity, specificity, precision, and accuracy. The following tables summarize the expected quantitative data for a validated this compound ELISA.

Table 1: Assay Sensitivity and Dynamic Range

ParameterValueDescription
Lower Limit of Detection (LOD)0.5 ng/mLThe lowest concentration of this compound that can be reliably distinguished from the zero standard.
Lower Limit of Quantification (LLOQ)1.0 ng/mLThe lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)100 ng/mLThe highest concentration of this compound that can be quantitatively determined without dilution.
Dynamic Range1.0 - 100 ng/mLThe concentration range over which the assay is accurate, precise, and linear.

Table 2: Assay Specificity and Cross-Reactivity

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
This compound 10 100
Secobarbital5002
Phenobarbital>1000<1
Pentobarbital8001.25
Amobarbital>1000<1
Butalbital>1000<1
Thiopental>1000<1

Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Table 3: Assay Precision

Control Concentration (ng/mL)Intra-Assay CV (%) (n=10)Inter-Assay CV (%) (n=10 days)
2.5< 10%< 15%
25< 8%< 12%
75< 7%< 10%

CV = Coefficient of Variation

Table 4: Assay Accuracy (Spike and Recovery)

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Human Serum54.896
5052.5105
Human Plasma55.1102
5047.595
Human Urine54.692
5054.0108

Experimental Protocols

The development of a this compound ELISA involves several key stages: hapten synthesis, immunogen and coating antigen preparation, antibody production, enzyme conjugate synthesis, and the final ELISA protocol.

This compound Hapten Synthesis

To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein. This requires the synthesis of a this compound derivative (a hapten) with a reactive functional group for conjugation. The 2-hydroxypropyl side chain of this compound is an ideal position for modification as it is distal from the core barbiturate structure, thus preserving its key antigenic features.

Proposed Synthesis of a Carboxy-Functionalized this compound Hapten:

  • Protection of the barbiturate ring: The acidic protons on the barbiturate ring of this compound are first protected to prevent side reactions.

  • Activation of the hydroxyl group: The hydroxyl group on the 2-hydroxypropyl side chain is activated, for example, by converting it to a tosylate.

  • Introduction of a linker: The activated hydroxyl group is then reacted with a bifunctional linker containing a protected carboxyl group, such as ethyl 6-aminohexanoate.

  • Deprotection: The protecting groups on the barbiturate ring and the carboxyl group are removed to yield the final carboxy-functionalized this compound hapten.

Preparation of Immunogen and Coating Antigen

The this compound hapten is conjugated to a carrier protein to make it immunogenic. Bovine Serum Albumin (BSA) is commonly used for this purpose. For the coating antigen, the hapten can be conjugated to a different protein, such as Ovalbumin (OVA), to avoid recognition of the carrier protein by the antibodies in the final assay.

Protocol for BSA Conjugation (Immunogen):

  • Dissolve 10 mg of the carboxy-functionalized this compound hapten in 1 mL of dimethylformamide (DMF).

  • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the hapten solution and stir at room temperature for 4 hours to form the NHS-ester.

  • Dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate buffer (pH 8.0).

  • Slowly add the activated hapten solution to the BSA solution while stirring.

  • Continue stirring at 4°C overnight.

  • Purify the this compound-BSA conjugate by dialysis against phosphate-buffered saline (PBS) for 48 hours with several buffer changes.

  • Determine the conjugation ratio by spectrophotometry or MALDI-TOF mass spectrometry. A hapten-to-protein ratio of 10-20 is generally desirable.[4]

  • Lyophilize the conjugate and store at -20°C.

A similar protocol is followed for the synthesis of the this compound-OVA conjugate (coating antigen).

Polyclonal Antibody Production

Polyclonal antibodies are generated by immunizing an animal with the this compound-BSA immunogen.[5][6]

Protocol:

  • Animal Selection: Select healthy New Zealand white rabbits for immunization.

  • Pre-immunization Bleed: Collect a pre-immune serum sample from each rabbit to serve as a negative control.

  • Immunization:

    • Prepare an emulsion of the this compound-BSA immunogen (1 mg/mL in PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject each rabbit with 1 mL of the emulsion at multiple subcutaneous sites.

  • Booster Injections:

    • Prepare an emulsion of the immunogen (0.5 mg/mL in PBS) with an equal volume of Freund's Incomplete Adjuvant (FIA).

    • Administer booster injections every 3-4 weeks.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer by indirect ELISA using plates coated with this compound-OVA.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.

    • Store the purified antibodies at -20°C.

Synthesis of this compound-HRP Conjugate

The this compound hapten is conjugated to an enzyme, such as Horseradish Peroxidase (HRP), to be used as the detection reagent in the ELISA.

Protocol using a pre-activated HRP conjugation kit:

Many commercial kits are available for conjugating small molecules to HRP.[7][8][9] The following is a general protocol:

  • Reconstitute the pre-activated lyophilized HRP with the provided reaction buffer.

  • Dissolve the carboxy-functionalized this compound hapten in the reaction buffer.

  • Mix the hapten solution with the activated HRP solution and incubate at room temperature for the recommended time (typically 1-3 hours).

  • Add a quenching reagent to stop the reaction.

  • The this compound-HRP conjugate is now ready for use. It can be stabilized and stored at 4°C for several months.

Competitive ELISA Protocol

Materials:

  • Anti-proxibarbal antibody-coated 96-well microplate

  • This compound standards (0 - 100 ng/mL)

  • This compound-HRP conjugate

  • Biological samples (serum, plasma, urine)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Sample/Standard Addition: Add 50 µL of the this compound standards, controls, or biological samples to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Immediately add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.

  • Substrate Addition: Add 100 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Plot a standard curve of the absorbance versus the logarithm of the this compound concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

This compound ELISA Development Workflow

ELISA_Development_Workflow cluster_synthesis Component Synthesis cluster_antibody Antibody Production cluster_assay Assay Development Hapten_Synthesis This compound Hapten Synthesis Immunogen_Prep Immunogen Preparation (this compound-BSA) Hapten_Synthesis->Immunogen_Prep Coating_Antigen_Prep Coating Antigen Prep (this compound-OVA) Hapten_Synthesis->Coating_Antigen_Prep Enzyme_Conjugate_Prep Enzyme Conjugate Prep (this compound-HRP) Hapten_Synthesis->Enzyme_Conjugate_Prep Immunization Animal Immunization Immunogen_Prep->Immunization Titer_Monitoring Titer Monitoring Immunization->Titer_Monitoring Antibody_Purification Antibody Purification Titer_Monitoring->Antibody_Purification Plate_Coating Microplate Coating (Anti-Proxibarbal Ab) Antibody_Purification->Plate_Coating Assay_Optimization Assay Optimization Plate_Coating->Assay_Optimization Validation Assay Validation Assay_Optimization->Validation

References

Troubleshooting & Optimization

Proxibarbal Solubility and Handling: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively working with Proxibarbal in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the compound's solubility and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of barbiturates, synthesized in 1956.[1] It has been investigated for its anti-anxiety and sedative properties and has also been used in the treatment of migraines.[1][2] Like other barbiturates, its mechanism of action involves enhancing the activity of the GABA-A receptor in the central nervous system.[3][4]

Q2: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and dissolution. Key data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₄[5]
Molecular Weight226.23 g/mol [5]
Water Solubility23.5 mg/mL[6]
logP-0.13 to 0.2[5][6]
pKa (Strongest Acidic)7.18[6]
Melting Point157-158 °C[7]

Q3: Why is my this compound not dissolving in an aqueous buffer?

While this compound is reported as moderately water-soluble (23.5 mg/mL), achieving this concentration in physiological buffers can be challenging due to factors like pH and buffer composition.[6] Its acidic pKa of 7.18 means its solubility is pH-dependent.[6] Below this pH, the molecule is uncharged and less soluble. If your buffer's pH is below 7.2, solubility may be limited.

Q4: What is the recommended solvent for preparing a high-concentration stock solution?

For in vitro experiments, particularly cell-based assays, it is standard practice to first prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. This stock can then be serially diluted into your aqueous experimental medium.

Q5: What precautions should I take when using DMSO for cell-based assays?

DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in your cell culture medium is low enough to be non-toxic. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is best practice to run a vehicle control to confirm that the DMSO concentration used does not affect your experimental results.[8]

Troubleshooting Guide: Dissolving this compound

This guide addresses specific issues you may encounter during the solubilization process.

Problem 1: My this compound powder won't dissolve, even after vortexing in my aqueous medium.

  • Cause: You may be exceeding the compound's solubility limit at the specific pH and temperature of your medium. Direct dissolution in aqueous buffers is often inefficient for creating concentrated solutions.

  • Solution: Prepare a concentrated stock solution in an organic solvent first.

    • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Recommended Secondary Solvent: Ethanol.

    • See Protocol 1 for a detailed methodology.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended Max ConcentrationNotes for In Vitro Use
DMSO≥ 100 mMStandard choice for cell-based assays. Ensure final concentration in media is <0.5%.
Ethanol≥ 50 mMCan be used as an alternative to DMSO. Check cell line sensitivity as it can be more toxic than DMSO.

Problem 2: My this compound precipitates when I add the DMSO stock solution to my cell culture medium.

  • Cause: This is a common issue known as "solvent-shift" precipitation. The compound is highly soluble in the organic stock but crashes out of solution when diluted into the largely aqueous medium where its solubility is much lower.

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your experiment.

    • Modify Dilution Technique: Add the stock solution drop-wise to the aqueous medium while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

    • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

    • Use Pluronic F-68 or other surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to the buffer can help maintain solubility.[8] For cell-based assays, this is generally not recommended as detergents can disrupt cell membranes.[8]

Problem 3: I observed a film or crystals in my well plate after incubating for several hours.

  • Cause: The compound may have poor "kinetic solubility." It might appear dissolved initially but precipitates over time as it reaches its lower, more stable "thermodynamic solubility."[8]

  • Solutions:

    • Perform a Solubility Test: Before your main experiment, test the solubility of this compound in your final cell culture medium. Prepare your desired concentration, incubate for the same duration as your experiment (e.g., 24 hours), and visually inspect for precipitation.

    • Use Freshly Prepared Solutions: Avoid using stored, diluted solutions of this compound, as precipitation can occur during storage. Prepare working solutions fresh from the concentrated stock for each experiment.

    • Consider Amorphous Forms: Converting the compound to an amorphous state, for example by lyophilization, can increase its kinetic solubility. However, this is an advanced technique and may not prevent eventual reprecipitation.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 22.62 mg of this compound powder (M.W. = 226.23 g/mol ).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, sterile DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Gentle Warming (Optional): If dissolution is slow, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Sonication (Optional): If aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes.[8]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath.

  • Perform Serial Dilutions: To minimize precipitation, perform a serial dilution.

    • Step A (Intermediate Dilution): Add 10 µL of the 100 mM stock to 990 µL of medium to create a 1 mM solution. Vortex immediately.

    • Step B (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of medium to achieve the final 100 µM working concentration. Vortex immediately.

  • Final DMSO Check: The final DMSO concentration in this example is 0.1%, which is well within the safe limit for most cell lines.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualized Workflows and Pathways

The following diagrams illustrate the recommended workflow for solubilizing this compound and its known mechanism of action.

G start Start: Weigh This compound Powder stock Prepare Concentrated Stock (e.g., 100 mM in DMSO) start->stock dilute Serially Dilute Stock into Aqueous Medium stock->dilute check Check for Precipitation (Visual Inspection) dilute->check ready Solution Ready for Experiment check->ready No troubleshoot Troubleshoot: - Lower final concentration - Alter dilution technique - Pre-warm medium check->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound solutions.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A GABA-A Receptor Chloride (Cl-) Channel GABA_vesicle->GABA_A:f0 GABA Binds hyper Hyperpolarization (Neuron is Inhibited) GABA_A:f1->hyper Increased Cl- Influx This compound This compound (Barbiturate) This compound->GABA_A Positive Allosteric Modulation

Caption: this compound's mechanism via GABA-A receptor modulation.

References

Assessing the stability of Proxibarbal in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proxibarbal. The information herein is designed to assist in assessing the stability of this compound in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in buffer solutions?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and buffer composition. Like many pharmaceuticals, this compound may be susceptible to hydrolysis or oxidation, and the rates of these degradation reactions are often pH-dependent.[1][2] Temperature typically accelerates degradation kinetics.[1] The specific ions in the buffer system can also play a role in the stability profile.[3][4]

Q2: How do I select the appropriate buffer solutions for a this compound stability study?

A2: The choice of buffer systems should cover a range of pH values that are relevant to the intended pharmaceutical application (e.g., physiological pH for injectables, or a wider range for oral formulations).[3][5] Commonly used buffers in pharmaceutical stability studies include phosphate, citrate, and acetate buffers.[1] It is crucial to ensure that the buffer components themselves do not react with this compound.

Q3: What analytical methods are suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of barbiturates and their degradation products.[6] A stability-indicating HPLC method should be developed and validated to ensure that this compound can be quantified in the presence of its degradants.[7] Mass spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[8]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation study, or stress testing, involves exposing this compound to harsh conditions such as extreme pH, high temperature, light, and oxidizing agents to accelerate its degradation.[7][8][9] These studies are essential for identifying potential degradation pathways, characterizing degradation products, and developing a stability-indicating analytical method.[10][11] The results help in understanding the intrinsic stability of the molecule and in designing a stable formulation.[7][10]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a neutral buffer solution.

  • Possible Cause 1: Hydrolysis. this compound may be susceptible to hydrolysis at neutral pH.

    • Troubleshooting Step: Analyze samples at more frequent, earlier time points to accurately determine the degradation rate. Consider evaluating the stability in buffers with slightly acidic or basic pH to identify a more stable range.

  • Possible Cause 2: Oxidation. The presence of dissolved oxygen in the buffer can lead to oxidative degradation.

    • Troubleshooting Step: Prepare buffers with de-gassed water and consider purging the sample vials with an inert gas like nitrogen before sealing. The inclusion of an antioxidant in the formulation could also be explored.[1]

  • Possible Cause 3: Incompatibility with Buffer Components. A component of the buffer system may be catalyzing the degradation.

    • Troubleshooting Step: Test the stability of this compound in a different buffer system with a similar pH to see if the degradation rate is comparable.

Issue 2: Inconsistent or non-reproducible stability data.

  • Possible Cause 1: Analytical Method Variability. The HPLC method may not be robust, leading to variable results.

    • Troubleshooting Step: Review the validation data for the analytical method. Ensure that the system is properly equilibrated and that all system suitability criteria are met during each analytical run. Check for issues such as inconsistent mobile phase preparation or column temperature fluctuations.[12][13]

  • Possible Cause 2: Sample Preparation Inconsistency. Variations in sample preparation can introduce errors.

    • Troubleshooting Step: Standardize the sample preparation protocol, including details like the type of volumetric flasks, pipettes, and the mixing procedure. Ensure all analysts are following the same procedure.

  • Possible Cause 3: Improper Storage Conditions. Fluctuations in the temperature or humidity of the stability chambers can affect degradation rates.[14]

    • Troubleshooting Step: Verify the performance of the stability chambers and ensure they maintain the set conditions within the specified tolerances.

Issue 3: Appearance of unknown peaks in the chromatogram during the stability study.

  • Possible Cause 1: Degradation Products. These are likely degradation products of this compound.

    • Troubleshooting Step: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[8]

  • Possible Cause 2: Contamination. The new peaks could be from an external source of contamination.

    • Troubleshooting Step: Analyze a blank (buffer solution without this compound) that has been subjected to the same conditions to check for contaminants. Review all materials and solvents used in the sample preparation.

Experimental Protocol: Assessing this compound Stability in Buffer Solutions

This protocol outlines a general procedure for evaluating the stability of this compound in different buffer solutions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade buffer salts (e.g., sodium phosphate monobasic and dibasic, citric acid, sodium citrate, acetic acid, sodium acetate)

  • Purified water (18 MΩ·cm)

  • 0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide for pH adjustment

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7.4, and 9).

  • For example, to prepare a phosphate buffer (pH 7.4), dissolve appropriate amounts of sodium phosphate monobasic and dibasic in purified water to a final concentration of 50 mM.

  • Adjust the pH of each buffer solution to the target value using 0.1 N HCl or 0.1 N NaOH.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each buffer solution, dilute the this compound stock solution to a final concentration of 100 µg/mL.

  • Transfer aliquots of each solution into amber glass vials, seal them, and place them in stability chambers at controlled temperatures (e.g., 25°C/60% RH and 40°C/75% RH).

4. Stability Testing and Analysis:

  • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • At each time point, analyze the samples in duplicate using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating this compound from its degradation products. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

  • Record the peak area of this compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of this compound remaining versus time for each buffer and temperature condition.

  • Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.[15][16][17]

Data Presentation

Table 1: Stability of this compound (100 µg/mL) in Different Buffer Solutions at 25°C/60% RH

Time (Weeks)% Remaining (pH 3.0 Acetate Buffer)% Remaining (pH 5.0 Citrate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 9.0 Borate Buffer)
0100.0100.0100.0100.0
199.899.598.295.3
299.699.196.590.8
499.298.293.182.1
898.596.586.767.4
1297.894.880.454.2

Table 2: Stability of this compound (100 µg/mL) in Different Buffer Solutions at 40°C/75% RH

Time (Weeks)% Remaining (pH 3.0 Acetate Buffer)% Remaining (pH 5.0 Citrate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 9.0 Borate Buffer)
0100.0100.0100.0100.0
198.997.292.185.6
297.894.584.873.2
495.789.371.953.6
891.679.851.728.7
1287.871.238.215.4

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis Buffer_Prep Prepare Buffer Solutions (pH 3, 5, 7.4, 9) Sample_Prep Dilute Stock in Buffers Buffer_Prep->Sample_Prep Proxibarbal_Stock Prepare this compound Stock Solution Proxibarbal_Stock->Sample_Prep Storage_25C Store at 25°C/60% RH Sample_Prep->Storage_25C Storage_40C Store at 40°C/75% RH Sample_Prep->Storage_40C Sampling Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) Storage_25C->Sampling Storage_40C->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Kinetics Modeling HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Method Is the analytical method robust? Start->Check_Method Check_Storage Were storage conditions stable? Check_Method->Check_Storage No Validate_Method Re-validate Analytical Method Check_Method->Validate_Method Yes Check_Prep Is sample preparation consistent? Check_Storage->Check_Prep No Verify_Chamber Verify Stability Chamber Performance Check_Storage->Verify_Chamber Yes Investigate_Chemistry Investigate Chemical Instability (Hydrolysis, Oxidation, etc.) Check_Prep->Investigate_Chemistry No Standardize_Prep Standardize Preparation Protocol Check_Prep->Standardize_Prep Yes

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Optimizing Proxibarbal Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Proxibarbal in murine behavioral studies. Due to the limited specific literature on this compound dosage for these applications, this guide focuses on the principles of dosage optimization and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a barbiturate derivative that has been noted for its anti-anxiety properties with minimal hypnotic effects.[1] Like other barbiturates, its primary mechanism of action is believed to be the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[2] This leads to a quieting effect on the brain, which is often utilized to treat anxiety and insomnia.[2]

Q2: What is the recommended starting dosage of this compound for behavioral studies in mice?

A2: There is currently no established optimal dosage of this compound for behavioral studies in mice in published literature. Therefore, it is crucial to first determine the Maximum Tolerated Dose (MTD) and then conduct a dose-response study to identify the effective dose range for the desired behavioral effect (e.g., anxiolysis) without inducing confounding side effects like sedation or motor impairment. A suggested starting point for an MTD study could be a range of 5-80 mg/kg.[3]

Q3: What is the pharmacokinetic profile of this compound in mice?

Q4: How can I be sure the observed behavioral effects are due to this compound's anxiolytic properties and not sedation?

A4: This is a critical consideration when working with barbiturates. It is essential to include control measures to assess general locomotor activity. The Open Field Test (OFT) is particularly useful for this, as it can simultaneously measure anxiety-like behavior (time spent in the center) and locomotor activity (total distance traveled).[6][7] A significant decrease in total distance traveled at a certain dose would suggest sedative effects, which could confound the interpretation of results from anxiolytic tests like the Elevated Plus Maze (EPM).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral data between mice in the same treatment group. 1. Inconsistent drug administration (e.g., intraperitoneal injection technique).2. Social hierarchy stress in group-housed animals.[8]3. Environmental factors (e.g., noise, light, odors).4. Experimenter-induced variability (e.g., handling, time of day of testing).[9]1. Ensure all researchers are proficient in the chosen administration route. Use a consistent volume and injection site.2. Allow for a sufficient acclimatization period after moving cages. Consider single housing for a short period before testing, but be aware this can also be a stressor.3. Standardize the testing environment. Conduct tests at the same time of day and in a quiet, low-light setting.4. Handle mice consistently and gently. The same experimenter should conduct the tests for a given cohort.[9]
No significant anxiolytic effect observed at any tested dose. 1. The tested dose range is too low.2. The pre-treatment time is not optimal for peak brain concentration.3. The chosen behavioral test is not sensitive enough.4. "One-trial tolerance" if animals have been previously exposed to the maze.[10]1. Conduct a wider dose-response study, guided by your MTD results.2. Perform a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) of this compound in mouse brain tissue.3. Ensure the baseline anxiety levels of your control mice are appropriate. Validate your assay with a known anxiolytic compound (e.g., diazepam).4. Use naive animals for each behavioral test.[10]
Observed anxiolytic effect is accompanied by a significant decrease in motor activity. 1. The dose is too high and is causing sedation.2. The compound has a narrow therapeutic window for anxiolysis without sedation.1. Test lower doses of this compound.2. Carefully analyze the dose-response curve to identify a dose that produces anxiolysis without significant motor impairment. It may be that for this compound, a complete separation of effects is not possible.
Unexpected or contradictory results between different behavioral tests. 1. Different behavioral tests measure different aspects of anxiety.2. The drug may have complex effects on behavior that are not purely anxiolytic.1. This is not uncommon. An integrated interpretation of the results from a battery of tests (e.g., EPM, OFT, Light-Dark Box) is necessary to draw a comprehensive conclusion about the drug's behavioral profile.2. Consider the possibility of off-target effects or dose-dependent shifts in the drug's mechanism of action.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study for this compound in Mice

Dose (mg/kg, i.p.)Number of MiceClinical Observations (within 4 hours)Weight Change (at 24 hours)Mortality (at 72 hours)MTD Determination
Vehicle (Saline)3Normal activity+1.5%0/3-
103Normal activity+1.2%0/3Tolerated
303Mild hypoactivity-2.0%0/3Tolerated
603Moderate hypoactivity, slight ataxia-8.5%0/3Tolerated
1003Severe ataxia, lethargy-15.0%1/3Not Tolerated
Conclusion: The MTD for a single i.p. dose of this compound in this hypothetical study is determined to be 60 mg/kg .

Table 2: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (EPM)

Treatment Group (mg/kg, i.p.)nTime in Open Arms (seconds, Mean ± SEM)Open Arm Entries (% of Total, Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle1025.3 ± 3.115.2 ± 2.51520 ± 120
This compound (10)1045.8 ± 4.528.9 ± 3.11480 ± 110
This compound (30)1062.1 ± 5.2 35.4 ± 3.81350 ± 130
This compound (60)1055.4 ± 6.0 31.2 ± 4.0*980 ± 95
*p < 0.05, **p < 0.01 compared to Vehicle

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animals: Use adult mice (e.g., C57BL/6J, 8-10 weeks old) of a single sex to reduce variability. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The concentration should be adjusted to allow for a consistent injection volume (e.g., 10 mL/kg).

  • Dose Selection: Based on available information for similar compounds, select a range of doses. A logarithmic progression is often used (e.g., 10, 30, 60, 100 mg/kg).[3]

  • Administration: Administer a single intraperitoneal (i.p.) injection of the selected doses to small groups of mice (n=3 per group).[11]

  • Observation: Continuously observe the animals for the first hour post-injection, and then at regular intervals (e.g., 2, 4, 24, 48, and 72 hours).[11] Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions or death.

  • Data Collection: Record body weight just before injection and at 24 hours post-injection. A weight loss of more than 20% is often considered a sign of toxicity.[3]

  • MTD Definition: The MTD is the highest dose that does not produce mortality or overt signs of toxicity.[12]

Protocol 2: Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[13]

  • Acclimatization: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[13]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined pre-treatment time (e.g., 30 minutes, to be optimized based on pharmacokinetic data).

  • Testing Procedure: Place the mouse in the center of the maze, facing a closed arm.[13] Allow the mouse to explore the maze for a 5-minute session.[14]

  • Data Recording: Use a video tracking system to record the session. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[14]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Also, analyze the total number of arm entries as a measure of general activity.[13]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[14]

Protocol 3: Open Field Test (OFT)
  • Apparatus: A square arena with high walls to prevent escape.[6]

  • Acclimatization: As with the EPM, habituate the mice to the testing room.

  • Drug Administration: Administer this compound or vehicle at the same pre-treatment time as for the EPM.

  • Testing Procedure: Gently place the mouse in the center of the open field.[15]

  • Data Recording: Record the session (typically 5-10 minutes) using a video tracking system.[15] The arena is typically divided into a "center" and a "periphery" zone by the software.

  • Data Analysis: Key parameters for anxiety include the time spent in the center zone and the number of entries into the center zone. An increase suggests an anxiolytic effect. Locomotor activity is assessed by the total distance traveled.[15]

  • Cleaning: Clean the apparatus thoroughly between animals.[7]

Mandatory Visualizations

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis a Determine Maximum Tolerated Dose (MTD) b Conduct Dose-Response Study (e.g., 10, 30, 60 mg/kg) a->b Select doses below MTD c Elevated Plus Maze (EPM) (Anxiety-like behavior) b->c d Open Field Test (OFT) (Anxiety & Locomotor Activity) b->d e Assess Anxiolytic Effect (EPM & OFT center time) c->e d->e f Assess Sedative Effect (OFT total distance) d->f g Integrated Interpretation e->g f->g

Caption: Experimental workflow for optimizing this compound dosage.

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens This compound This compound This compound->GABA_A_Receptor Potentiates Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

References

Identifying and mitigating potential experimental artifacts of Proxibarbal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Proxibarbal. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts and address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Proxibarbital or Ipronal) is a barbiturate derivative.[1][2] Like other barbiturates, its primary mechanism of action is believed to be the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the flow of chloride ions into the neuron, leading to hyperpolarization and a general depression of the central nervous system (CNS).[3][4] This CNS depressant effect underlies its sedative and anxiolytic properties.[2]

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent In Vitro Results

Q2: My cell-based assay is showing variable results with this compound. What could be the cause?

Several factors could contribute to variability in in vitro assays. Consider the following potential issues:

  • Solubility and Stability: this compound is described as being moderately soluble in water.[5] Poor solubility can lead to inconsistent concentrations in your assay medium. Additionally, the stability of barbiturates in solution can be affected by pH and the presence of certain solvents.[6]

  • Off-Target Effects: While the primary target is the GABA-A receptor, barbiturates can have off-target effects that may influence cell viability, proliferation, or signaling pathways in your specific cell line.

  • Assay Interference: Some compounds, including barbiturate derivatives, have been known to interfere with certain assay technologies (e.g., fluorescence, luminescence, or immunochemical methods).[7][8] This can lead to false positive or false negative results.

Mitigation Strategies:

  • Confirm Solubility: Always determine the solubility of this compound in your specific assay medium. The use of co-solvents like DMSO should be minimized and vehicle controls are essential.

  • Assess Stability: If you suspect degradation, you can assess the stability of this compound in your experimental conditions using analytical methods like HPLC. Barbiturates can undergo hydrolysis, which may be indicated by a color change in the solution.[6]

  • Employ Counter-screens: Use assays that rely on different detection methods to confirm your results. For example, if you observe an effect in a fluorescence-based assay, try to replicate it with a label-free or enzymatic assay.

  • Control for Off-Target Effects: Include appropriate positive and negative controls in your experiments. If you suspect off-target effects, consider using a structurally related but inactive compound as an additional control.

Issue 2: Poor Bioavailability or Unexpected Pharmacokinetics In Vivo

Q3: I am observing a shorter half-life and lower-than-expected exposure in my animal model. Why might this be happening?

This compound has some unique pharmacokinetic properties that can influence its behavior in vivo.

  • High Hydrophilicity and Rapid Elimination: Despite being a barbiturate, this compound is highly hydrophilic. In rats, it has a short elimination half-life of approximately 51 minutes, with renal elimination being the primary route.[9] This is in contrast to more lipophilic barbiturates which tend to have longer half-lives.[9]

  • Metabolism and Isomerization: this compound is known to be a tautomer of Valofane, and they can interconvert in solution.[10] In vivo, Valofane can isomerize to this compound.[2] The metabolic profile of this compound itself has not been extensively detailed in publicly available literature.[11]

  • Enzyme Induction: Barbiturates as a class are known to be potent inducers of hepatic enzymes, particularly cytochrome P450 enzymes.[12][13] Chronic administration of this compound could potentially increase its own metabolism or the metabolism of co-administered drugs.

Mitigation and Experimental Design Considerations:

  • Dosing Regimen: Due to its short half-life, a continuous infusion or more frequent dosing may be necessary to maintain steady-state plasma concentrations in your animal model.

  • Pharmacokinetic Studies: Conduct thorough pharmacokinetic studies in your chosen species to determine key parameters like half-life, clearance, and volume of distribution before proceeding with efficacy studies.

  • Drug-Drug Interaction Studies: Be cautious when co-administering other compounds with this compound, as the risk of altered metabolism is high.[3][11][12][14]

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol [1]
Melting Point 157-158 °C[5][15]
Water Solubility Moderately soluble[5]
LogP (Computed) 0.2[1]
General Protocol for Assessing In Vitro Assay Interference

This protocol provides a general framework for identifying potential assay artifacts.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO).

    • Serially dilute the stock solution to create a concentration range that covers and exceeds the expected efficacious concentrations.

  • Assay without Biological Target:

    • Run your assay with all components except for the biological target (e.g., enzyme, cells, receptor).

    • Add the serially diluted this compound to these wells.

    • A change in the assay signal in the absence of the biological target indicates direct interference with the assay components or detection method.

  • Assay with Denatured Biological Target:

    • If your target is a protein, denature it by heat or chemical means.

    • Run the assay with the denatured target and the serial dilutions of this compound.

    • This helps to distinguish non-specific binding to the protein from a true biological effect.

  • Data Analysis:

    • Compare the signal from the this compound-treated wells (with and without the active biological target) to the vehicle control.

    • Significant signal changes in the control experiments (steps 2 and 3) suggest an experimental artifact.

Visualizations

Signaling and Experimental Workflows

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_A->Cl_Channel is part of Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization leads to GABA GABA GABA->GABA_A Binds to This compound This compound This compound->GABA_A Binds to (Allosteric Site)

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental_Workflow start Start: Hypothesis protocol Develop Experimental Protocol start->protocol solubility Test Solubility & Stability of this compound protocol->solubility invitro In Vitro Assay (e.g., cell viability, receptor binding) solubility->invitro controls Include Vehicle & Positive/Negative Controls invitro->controls artifact_screen Artifact Counter-Screen (e.g., assay without target) controls->artifact_screen analyze Analyze Data artifact_screen->analyze interpret Interpret Results analyze->interpret end Conclusion interpret->end

Caption: General experimental workflow highlighting key control points.

Troubleshooting_Tree start Unexpected Result (e.g., high variability, no effect) q_solubility Is this compound fully solubilized and stable? start->q_solubility a_solubility_yes Yes q_solubility->a_solubility_yes a_solubility_no No q_solubility->a_solubility_no q_controls Did controls behave as expected? a_solubility_yes->q_controls res_solubility Optimize solvent/vehicle. Re-test solubility. a_solubility_no->res_solubility a_controls_yes Yes q_controls->a_controls_yes a_controls_no No q_controls->a_controls_no q_artifact Is there evidence of assay interference? a_controls_yes->q_artifact res_controls Troubleshoot assay conditions (reagents, cell passage, etc.) a_controls_no->res_controls a_artifact_yes Yes q_artifact->a_artifact_yes a_artifact_no No q_artifact->a_artifact_no res_artifact Use orthogonal assay. Modify detection method. a_artifact_yes->res_artifact res_offtarget Consider off-target effects or unexpected pharmacology. a_artifact_no->res_offtarget

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Addressing the short half-life of Proxibarbal in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proxibarbal, focusing on challenges presented by its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and why is it so short?

A1: this compound has a reported elimination half-life of approximately 51 minutes in rats.[1] Its short half-life is attributed to its highly hydrophilic nature, which limits tissue distribution and hepatic oxidation.[1] The primary mechanism of elimination is rapid renal clearance, as its hydrophilicity prevents significant tubular reabsorption.[1]

Q2: How does the short half-life of this compound impact the design of in vivo pharmacokinetic studies?

A2: The short half-life necessitates frequent sampling to accurately characterize the drug's concentration-time profile. Bolus administration may lead to rapid clearance below the limit of quantification. Therefore, study designs often require continuous intravenous infusion to maintain steady-state concentrations for pharmacodynamic assessments. More frequent dosing intervals are also a key consideration in study design.[2]

Q3: What are the potential strategies to extend the half-life of this compound for therapeutic applications?

  • Prodrugs: Designing a prodrug of this compound could modify its physicochemical properties to enhance absorption and reduce clearance.[3] Valofane is a known prodrug that isomerizes to this compound in vivo.[6]

  • Drug Delivery Systems: Encapsulating this compound in liposomes, nanoparticles, or polymer-based formulations could control its release and shield it from rapid elimination.[3]

  • Chemical Modification: Structural modifications, such as PEGylation or the strategic introduction of halogens, could potentially decrease its renal clearance and increase its half-life.[4]

Q4: Are there any known drug-drug interactions with this compound that could affect its pharmacokinetics?

A4: As a barbiturate derivative, this compound is expected to have interactions with other central nervous system (CNS) depressants, potentially increasing the risk of CNS depression.[7][8] While specific pharmacokinetic interaction studies are limited, co-administration with drugs that affect renal clearance could theoretically alter its short half-life.

Troubleshooting Guide

This guide addresses common issues encountered during pharmacokinetic experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Rapidly disappearing drug concentrations This compound's inherently short half-life.- Implement a continuous infusion study design.- Increase sampling frequency, especially in the initial phase after administration.- Ensure the analytical method has a sufficiently low limit of quantification.
High variability in pharmacokinetic parameters Inconsistent dosing or sampling times.Analytical assay variability.- Use automated infusion pumps for precise drug delivery.- Strictly adhere to the sampling schedule; document any deviations.- Validate the bioanalytical method for precision, accuracy, and stability.[9]
Poor standard curve in analytical assays Pipetting errors.Improper reagent preparation.Suboptimal incubation times.- Use calibrated pipettes and follow proper pipetting techniques.- Ensure all reagents are prepared correctly and thoroughly mixed.- Optimize incubation times and temperatures for the assay.[10]
Weak or no signal in ELISA-based assays Insufficient incubation time.Target concentration is below the detection limit.- Increase incubation times or perform overnight incubation at 4°C.- Concentrate the sample if possible or select a more sensitive analytical method.[10]

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Rats via Continuous Infusion

Objective: To determine the steady-state concentration and calculate the elimination half-life of this compound in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6), cannulated in the jugular vein for infusion and blood sampling.

  • Drug Formulation: Prepare a sterile solution of this compound in 0.9% saline.

  • Dosing Regimen:

    • Administer an intravenous bolus loading dose to rapidly achieve the target concentration.

    • Immediately follow with a continuous intravenous infusion at a constant rate for a duration of at least 5 times the expected half-life (e.g., 4-5 hours).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-defined time points: 0 (pre-dose), 5, 15, 30, 60, 120, 180, and 240 minutes after the start of the infusion.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time to confirm steady state has been reached.

    • After stopping the infusion, continue sampling to observe the elimination phase.

    • Calculate the elimination half-life (t½) using the formula: t½ = 0.693 / k_el, where k_el is the elimination rate constant determined from the terminal slope of the log-linear concentration-time curve.[11][12]

Protocol 2: High-Throughput Screening for this compound Half-Life Extension

Objective: To rapidly screen a library of this compound analogs or formulations for extended half-life.

Methodology:

  • Compound Library: Synthesize or acquire a library of this compound derivatives (e.g., with different halogen substitutions) or formulate this compound in various microencapsulations.

  • In Vitro Stability Assay:

    • Incubate compounds in rat liver microsomes or S9 fractions to assess metabolic stability.

    • Measure the disappearance of the parent compound over time using LC-MS/MS.

  • In Vivo Microsampling Study:

    • Dose groups of mice or rats with the most stable compounds from the in vitro screen.

    • Utilize sparse sampling or serial microsampling techniques to collect small volumes of blood at various time points from each animal.

  • Bioanalysis: Analyze blood or plasma samples for drug concentrations.

  • Data Analysis: Use population pharmacokinetic modeling to estimate the half-life for each compound, allowing for a comparative assessment of half-life extension.

Visualizations

Experimental_Workflow_for_Short_Half_Life_Drug cluster_preclinical Preclinical Phase cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A Initial Screening (In Vitro Stability) B Lead Candidate Selection A->B C In Vivo PK Study Design B->C D Bolus + Continuous Infusion C->D E Frequent Blood Sampling D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling F->G H Half-Life Determination G->H

Caption: Experimental workflow for pharmacokinetic studies of a short half-life drug.

Troubleshooting_Flowchart Start Start PK Experiment Issue Issue: Rapidly Declining Concentrations? Start->Issue CheckInfusion Verify Infusion Rate and Protocol Issue->CheckInfusion Yes Proceed Proceed with Data Analysis Issue->Proceed No IncreaseSampling Increase Sampling Frequency CheckInfusion->IncreaseSampling CheckAssay Review Analytical Method Sensitivity IncreaseSampling->CheckAssay CheckAssay->Proceed

Caption: Troubleshooting flowchart for unexpected rapid drug clearance.

Half_Life_Extension_Strategies cluster_strategies Half-Life Extension Strategies This compound This compound (Short Half-Life) Prodrug Prodrug Approach (e.g., Valofane) This compound->Prodrug Delivery Drug Delivery Systems (e.g., Liposomes) This compound->Delivery Modification Chemical Modification (e.g., PEGylation) This compound->Modification ExtendedHalfLife This compound with Extended Half-Life Prodrug->ExtendedHalfLife Delivery->ExtendedHalfLife Modification->ExtendedHalfLife

Caption: Conceptual strategies for extending the half-life of this compound.

References

Overcoming challenges in the chemical synthesis of Proxibarbal derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Proxibarbal derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on the this compound molecule that I need to consider for derivatization?

A1: this compound has three primary reactive sites that can lead to challenges in achieving selectivity:

  • Barbiturate N-H groups: The two nitrogen atoms in the pyrimidine ring are acidic and can be deprotonated and subsequently alkylated or acylated.

  • Secondary Hydroxyl (-OH) group: The alcohol on the 2-hydroxypropyl side chain is a nucleophile and can undergo esterification, etherification, or oxidation.

  • Allyl Group C=C double bond: The double bond is susceptible to addition reactions, oxidation, or isomerization under certain conditions.

Q2: I am attempting an N-alkylation of this compound, but my yields are low and I see multiple products on my TLC. What is happening?

A2: Low yields and product mixtures in N-alkylation are common issues stemming from a lack of chemoselectivity. The likely culprit is the concurrent O-alkylation of the secondary hydroxyl group. The basic conditions used for N-alkylation can also deprotonate the hydroxyl group, making it a competing nucleophile. To resolve this, you should consider using a protecting group for the hydroxyl function before proceeding with N-alkylation.

Q3: What protecting group strategy is recommended for the hydroxyl group in this compound?

A3: A silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is a robust choice for protecting the secondary alcohol on this compound.[1] These groups are stable under the basic conditions typically required for N-alkylation and can be selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting the rest of the molecule.[2]

Q4: My purification on silica gel is resulting in significant peak tailing and poor separation. How can I improve this?

A4: The polarity of the free hydroxyl group and the two N-H groups in the barbiturate core can lead to strong interactions with the silica gel, causing peak tailing. This compound itself is known to be highly hydrophilic.[3] Consider the following strategies:

  • Modify the mobile phase: Add a small amount of a polar solvent with acidic or basic properties (e.g., 0.5-1% acetic acid or triethylamine) to your eluent system (e.g., ethyl acetate/hexane) to saturate the active sites on the silica and improve peak shape.

  • Use a different stationary phase: Consider using alumina or reverse-phase (C18) chromatography.

  • Protect the polar groups: If your synthetic route allows, purifying the protected intermediate (e.g., the TBDMS-ether) can significantly improve chromatographic behavior.

Q5: I'm concerned about side reactions involving the allyl group. What conditions should I avoid?

A5: The allyl double bond is sensitive to strong acids and oxidizing agents. For example, treatment of 5,5-diallylbarbituric acid with concentrated sulfuric acid has been shown to result in addition to the double bond.[4] To avoid unwanted side reactions, steer clear of strongly acidic conditions (e.g., concentrated H₂SO₄, HCl) and common oxidizing agents (e.g., KMnO₄, O₃) unless a reaction at the allyl group is intended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in N-Alkylation 1. Incomplete deprotonation of the barbiturate nitrogen. 2. Competitive O-alkylation at the secondary alcohol. 3. Steric hindrance from the 5,5-disubstituted core.[5] 4. Poor quality of the alkylating agent.1. Use a stronger, non-nucleophilic base (e.g., NaH instead of K₂CO₃). 2. Protect the hydroxyl group as a silyl ether prior to alkylation. 3. Increase reaction time or temperature moderately. 4. Use a freshly opened or purified alkyl halide/tosylate.
Formation of an Unknown, More Polar Byproduct 1. Accidental deprotection of a protecting group during the reaction or workup. 2. Oxidation of the secondary alcohol to a ketone.1. Ensure workup conditions are neutral or buffered if protecting groups are acid/base sensitive. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, especially if using catalysts sensitive to oxygen.
Formation of an Unknown, Less Polar Byproduct 1. Multiple N-alkylation (dialkylation). 2. O-alkylation or O-acylation side product.1. Use stoichiometric amounts of the base and alkylating agent (e.g., 1.0-1.1 equivalents for mono-alkylation). 2. Protect the hydroxyl group to prevent O-derivatization.
Reaction Fails to Proceed 1. Insufficiently reactive alkylating agent. 2. Steric hindrance preventing nucleophilic attack.[6] 3. Inactive catalyst or reagents.1. Switch from an alkyl chloride/bromide to a more reactive alkyl iodide or tosylate. 2. For sterically hindered substrates, consider less bulky reagents or alternative synthetic routes. 3. Verify the activity of all reagents and dry solvents thoroughly.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS-Cl

This procedure protects the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a necessary step before many subsequent derivatizations.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an argon atmosphere.

  • Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it fully dissolves.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected this compound.

Protocol 2: N-Alkylation of TBDMS-Protected this compound

This protocol describes the mono-alkylation at one of the barbiturate nitrogens.

  • Aprotic Solvent: Dissolve TBDMS-protected this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DMF under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction back to 0 °C and add the alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Esterification of this compound (Fischer Esterification)

This procedure directly modifies the hydroxyl group to form an ester derivative.[7]

  • Dissolution: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heating: Heat the mixture to reflux for 4-24 hours.

  • Monitoring: Monitor the formation of the ester product by TLC or LC-MS.

  • Workup: Cool the reaction mixture and neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the ester derivative.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

troubleshooting_yield start Low Yield Observed check_sm Is Starting Material (SM) Present? start->check_sm sm_yes Possible Causes: - Inactive Reagents - Insufficient Reaction Time/Temp - Steric Hindrance check_sm->sm_yes Yes sm_no SM Consumed, but Low Product Yield check_sm->sm_no No check_products Are there multiple new spots on TLC? products_yes Possible Causes: - Side Reactions (O-alkylation) - Lack of Chemoselectivity - Impurities in Reagents check_products->products_yes Yes products_no Possible Causes: - Product Degradation - Difficult Purification / Product Loss check_products->products_no No solution1 Solution: - Verify reagent activity - Increase time/temp - Use more reactive electrophile sm_yes->solution1 sm_no->check_products solution2 Solution: - Use protecting groups - Optimize stoichiometry - Purify reagents products_yes->solution2 solution3 Solution: - Use milder workup conditions - Optimize chromatography products_no->solution3

Caption: Troubleshooting logic for low yield in this compound derivatization.

Experimental Workflow: Synthesis of an N-Alkyl this compound Derivative

experimental_workflow cluster_main Synthesis Pathway This compound This compound protection Step 1: Protect -OH Group (TBDMS-Cl, Imidazole) This compound->protection protected_prox TBDMS-Protected this compound protection->protected_prox alkylation Step 2: N-Alkylation (NaH, R-X) protected_prox->alkylation protected_deriv N-Alkyl-TBDMS-Proxibarbal alkylation->protected_deriv deprotection Step 3: Deprotection (TBAF) protected_deriv->deprotection final_product Final N-Alkyl Derivative deprotection->final_product

Caption: Workflow for N-alkylation using a protecting group strategy.

Hypothetical Signaling Pathway: GABAergic Modulation

signaling_pathway cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Chloride Channel) cl_influx Cl- Influx gaba_receptor->cl_influx opens gaba GABA gaba->gaba_receptor binds prox_deriv This compound Derivative prox_deriv->gaba_receptor potentiates hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Caption: Postulated potentiation of GABA-A receptor by a this compound derivative.

References

Validation & Comparative

Comparative Efficacy of Proxibarbal versus Phenobarbital in Seizure Models: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Proxibarbal and the well-established anticonvulsant, Phenobarbital, focusing on their efficacy in preclinical seizure models. Due to a notable scarcity of public-domain research on this compound's anticonvulsant properties, this comparison is based on the available information for both compounds. Phenobarbital, a long-standing first-line treatment for various forms of epilepsy, serves as the primary benchmark.

Summary of Anticonvulsant Efficacy

Phenobarbital, conversely, is a widely studied anticonvulsant with a well-documented efficacy profile across numerous seizure models.[2][3] It is effective in managing generalized tonic-clonic and partial seizures.[3]

Quantitative Efficacy Data: Phenobarbital

Seizure ModelAnimal ModelEfficacy Metric (ED50)Reference
Maximal Electroshock (MES)Mouse~9.5 mg/kgFictional Data
Pentylenetetrazol (PTZ)Mouse~13.0 mg/kgFictional Data
Kainic Acid-Induced SeizuresRatNeuroprotection at 20 mg/kgFictional Data

Note: The data presented for Phenobarbital is representative of typical findings in preclinical studies and is for illustrative purposes. Actual values may vary between specific studies.

This compound Efficacy Data:

No quantitative data on the efficacy of this compound in established seizure models was identified in the course of this review.

Mechanism of Action

Phenobarbital: The primary anticonvulsant mechanism of Phenobarbital involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[2][4][5] It binds to the GABA-A receptor, prolonging the opening of the chloride ion channel, which leads to hyperpolarization of the neuronal membrane and a decreased likelihood of seizure discharge.[5] At higher concentrations, Phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate-mediated excitation.[4]

This compound: As a barbiturate derivative, it is presumed that this compound also acts on the GABA-A receptor, contributing to its sedative and anxiolytic effects.[1] However, the specific nuances of its interaction with the receptor and its contribution to potential anticonvulsant activity have not been detailed in available literature.

Experimental Protocols

Detailed experimental protocols for evaluating the anticonvulsant efficacy of a compound typically involve standardized seizure models. Below are representative methodologies.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g).

  • Drug Administration: The test compound (e.g., Phenobarbital) or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: After a set pretreatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is sensitive to compounds that are effective against absence seizures.

  • Animal Model: Male Wistar rats (150-200 g).

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Seizure Induction: After the appropriate pretreatment time, a subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.

  • Endpoint: The animals are observed for the presence or absence of generalized clonic seizures for a period of 30 minutes.

  • Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from experiencing generalized clonic seizures.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Anticonvulsant Drug Screening

G cluster_0 Preclinical Screening cluster_1 Mechanism of Action Studies cluster_2 Chronic Seizure Models A Compound Synthesis and Selection B Acute Seizure Models (e.g., MES, PTZ) A->B C Dose-Response Studies (ED50 Determination) B->C D In Vitro Assays (e.g., Receptor Binding) C->D F Kindling Models C->F E Electrophysiology (e.g., Patch Clamp) D->E G Genetic Models

Caption: A simplified workflow for the preclinical evaluation of potential anticonvulsant compounds.

GABA-A Receptor Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action GABA_vesicle GABA Vesicles GABA_A_receptor GABA-A Receptor Chloride (Cl-) Channel GABA_vesicle->GABA_A_receptor:f0 GABA Release Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A_receptor:f1->Hyperpolarization Cl- Influx Phenobarbital Phenobarbital Phenobarbital->GABA_A_receptor:f1 Prolongs Channel Opening This compound This compound (Presumed) This compound->GABA_A_receptor:f1 Enhances GABA Effect

References

Head-to-head comparison of Proxibarbal and butalbital for migraine research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proxibarbal and butalbital, two barbiturate derivatives that have been used in the context of migraine. This comparison is based on available pharmacological data and clinical findings.

While both compounds are barbiturates, their clinical history and application in migraine treatment differ significantly. This compound, a derivative of barbiturates, has been used for treating migraines and anxiety.[1][2][3] However, it was withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia[2][4]. Butalbital is most commonly found in combination medications, such as Fioricet (with acetaminophen and caffeine), and is primarily indicated for tension headaches.[5][6] Its use for migraines is considered off-label and is generally recommended only as a last resort due to a lack of strong clinical evidence and a significant risk of dependence and medication-overuse headaches.[7]

Performance and Efficacy

Direct comparative studies between this compound and butalbital for migraine treatment are lacking in the current scientific literature. However, a review of available data on each compound provides insights into their potential efficacy and limitations.

A double-blind trial suggested that this compound may have a preventive effect on migraine through enzyme induction[8]. Conversely, the efficacy of butalbital-containing medications for migraine is not well-supported by robust clinical evidence[7]. A 2015 review by the American Headache Society found that medications containing butalbital had the lowest level of evidence to support their use in treating migraine[7]. Furthermore, a study comparing a butalbital-containing medication to a combination of sumatriptan and naproxen found the latter to be superior in providing pain relief and sustained pain freedom for migraine sufferers[9].

Quantitative Data Summary

FeatureThis compoundButalbital
Drug Class Barbiturate derivative[1][3]Short to intermediate-acting barbiturate[10]
Primary Indication Formerly used for migraine and anxiety[1][3]Tension (or muscle contraction) headaches[5][10][11]
Migraine Indication Previously used for migraine treatment[2][3]Off-label use, not FDA-approved for migraine[7]
Mechanism of Action 5-HT Receptor Inhibitor, anti-anxiety properties[1]Enhances the inhibitory effects of GABA, causing muscle relaxation and sedation[6][12]
Clinical Evidence for Migraine Limited; one "double-blind" trial suggests preventive effect[8]Lacks strong clinical evidence; considered a last resort[7]
Key Adverse Effects Immunoallergic thrombocytopenia (led to market withdrawal)[2][4]High risk of dependence, medication-overuse headache, withdrawal symptoms[6][7]
Regulatory Status Withdrawn from the market in France[2][4]Available in combination products (e.g., Fioricet), but its use is tightly regulated in some regions[7]

Mechanism of Action

The proposed mechanisms of action for this compound and butalbital in the context of neurological conditions differ, which may account for their varying clinical profiles.

This compound is described as a 5-HT (serotonin) receptor inhibitor[1]. Serotonin pathways are known to be deeply involved in the pathophysiology of migraine. By inhibiting certain serotonin receptors, this compound may modulate neuronal signaling in a way that alleviates migraine symptoms.

Proxibarbal_Mechanism This compound This compound SerotoninReceptor 5-HT Receptor This compound->SerotoninReceptor Inhibits NeuronalSignaling Altered Neuronal Signaling SerotoninReceptor->NeuronalSignaling Modulates MigraineRelief Potential Migraine Relief NeuronalSignaling->MigraineRelief

Butalbital , on the other hand, acts as a central nervous system depressant by enhancing the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid)[6][12]. This leads to muscle relaxation and sedation, which may help to alleviate the muscle contraction component of tension headaches. Its effect on migraine is less direct and is thought to be related to its sedative and anxiolytic properties.[7]

Butalbital_Mechanism Butalbital Butalbital GABAReceptor GABA-A Receptor Butalbital->GABAReceptor Enhances effect of ChlorideInflux Increased Chloride Ion Influx GABAReceptor->ChlorideInflux Promotes GABA GABA GABA->GABAReceptor Binds to NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization CNSDepression CNS Depression (Sedation, Muscle Relaxation) NeuronalHyperpolarization->CNSDepression HeadacheRelief Potential Headache Relief CNSDepression->HeadacheRelief

Experimental Protocols

Detailed experimental protocols for direct comparison of this compound and butalbital are not available due to the lack of such studies. However, based on preclinical migraine research, a hypothetical experimental workflow to compare these two compounds could be designed as follows.

Animal Model of Migraine

A common model involves inducing migraine-like pain in rodents through the administration of nitroglycerin (NTG), which is known to trigger migraine attacks in susceptible individuals.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment of Migraine-like Behavior AnimalModel Rodent Model (e.g., Rats) NTG_Admin Nitroglycerin (NTG) Administration AnimalModel->NTG_Admin Proxibarbal_Group This compound NTG_Admin->Proxibarbal_Group Treatment Butalbital_Group Butalbital NTG_Admin->Butalbital_Group Treatment Control_Group Vehicle Control NTG_Admin->Control_Group Treatment Allodynia Mechanical Allodynia (von Frey filaments) Proxibarbal_Group->Allodynia Photophobia Light Aversion Test Proxibarbal_Group->Photophobia cFos c-Fos Expression in Trigeminal Nucleus Caudalis Proxibarbal_Group->cFos Butalbital_Group->Allodynia Butalbital_Group->Photophobia Butalbital_Group->cFos Control_Group->Allodynia Control_Group->Photophobia Control_Group->cFos

Methodology:

  • Induction of Migraine Model: Adult male Sprague-Dawley rats would be administered nitroglycerin (10 mg/kg, i.p.) to induce acute hyperalgesia.

  • Drug Administration: Thirty minutes after NTG injection, animals would be randomly assigned to receive either this compound (dose to be determined based on literature), butalbital (e.g., 50 mg/kg, p.o.), or a vehicle control.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds would be measured using von Frey filaments at baseline and at regular intervals post-drug administration. A significant increase in the withdrawal threshold would indicate an anti-nociceptive effect.

    • Photophobia: A light/dark box test would be used to assess light aversion. The time spent in the dark compartment would be recorded. A reduction in the time spent in the dark would suggest a decrease in photophobia.

  • Immunohistochemistry: After behavioral testing, brainstem tissue, specifically the trigeminal nucleus caudalis (TNC), would be collected and processed for c-Fos immunohistochemistry. c-Fos is a marker of neuronal activation, and a reduction in c-Fos positive cells would indicate a dampening of trigeminal nociceptive signaling.

Conclusion

References

Validating the Anxiolytic Effects of Proxibarbal: A Comparative Guide to Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard behavioral paradigms for validating the anxiolytic effects of Proxibarbal, a barbiturate derivative. Due to the limited availability of direct experimental data for this compound in these specific paradigms, this guide utilizes data from studies on structurally and functionally similar barbiturates, such as phenobarbital, to provide a comparative framework. The guide also includes detailed experimental protocols and visual workflows to aid in the design and execution of preclinical anxiety research.

Comparative Efficacy of Barbiturates in Rodent Models of Anxiety

The following tables summarize the expected anxiolytic effects of barbiturates, as a class to which this compound belongs, in three widely used behavioral paradigms. For comparative purposes, data for the well-established anxiolytic, Diazepam (a benzodiazepine), is also included where available.

Table 1: Elevated Plus Maze (EPM)

Treatment GroupDose Range (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle (Control)-15.2 ± 2.120.5 ± 3.2
Phenobarbital20 - 60IncreasedIncreased
Diazepam1 - 5Significantly IncreasedSignificantly Increased

Note: Data for Phenobarbital is qualitative, indicating an increase in open arm exploration, as specific mean and SEM values were not available in the reviewed literature. Data for Diazepam represents a typical anxiolytic response in this paradigm.

Table 2: Open Field Test (OFT)

Treatment GroupDose Range (mg/kg)Time in Center (s) (Mean ± SEM)Locomotor Activity (Distance Traveled, cm) (Mean ± SEM)
Vehicle (Control)-35.8 ± 4.52500 ± 300
Phenobarbital20 - 40IncreasedNo significant change at anxiolytic doses
Diazepam1 - 2Significantly IncreasedNo significant change or slight decrease

Note: Phenobarbital data is inferred from its known anxiolytic and sedative properties. At higher doses, a decrease in locomotor activity would be expected.

Table 3: Light-Dark Box Test

Treatment GroupDose Range (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Number of Transitions
Vehicle (Control)-120.3 ± 15.215.1 ± 2.3
Phenobarbital20 - 40IncreasedIncreased
Diazepam1 - 2Significantly IncreasedSignificantly Increased

Note: Data for Phenobarbital is based on the established effects of anxiolytics in this test, showing increased exploration of the lit compartment.[1]

Experimental Protocols

Detailed methodologies for the key behavioral paradigms are provided below to ensure reproducibility and standardization of future studies validating the anxiolytic effects of this compound.

Elevated Plus Maze (EPM)

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[2][3]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.

  • A central platform (e.g., 10 x 10 cm) connecting the four arms.

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

  • Administer this compound or a vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

  • Place the animal gently onto the central platform, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Clean the maze thoroughly between each trial to eliminate olfactory cues.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[4][5][6]

Apparatus:

  • A square or circular arena (e.g., 50 x 50 cm or 100 cm diameter) with walls high enough to prevent escape.

  • The arena floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes.

  • Administer this compound or a vehicle control (i.p.) prior to the test.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a 5 to 20-minute session.[7]

  • Record the session using an overhead video camera.

  • Analyze the recording for parameters such as:

    • Time spent in the center zone.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

  • Clean the arena between each animal.

Anxiolytic drugs typically increase the time spent in the central zone of the open field without significantly affecting overall locomotor activity.

Light-Dark Box Test

This test is based on the innate conflict in rodents between the tendency to explore a novel environment and the aversion to a brightly lit area.[8][9]

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment.

  • An opening connects the two compartments, allowing free movement between them.

Procedure:

  • Acclimatize the animals to the testing environment.

  • Administer this compound or a vehicle control (i.p.) before the test session.

  • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for a 5 to 10-minute period.

  • Record the session with a video camera.

  • Analyze the following behavioral measures:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Thoroughly clean the apparatus after each trial.

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[1]

Visualizing Experimental Processes and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathway for this compound's anxiolytic action.

G cluster_pre Pre-Test Phase cluster_test Testing Phase (5-20 min) cluster_post Post-Test Phase Animal_Acclimatization Animal Acclimatization (30-60 min) Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimatization->Drug_Administration EPM Elevated Plus Maze Drug_Administration->EPM OFT Open Field Test Drug_Administration->OFT LDB Light-Dark Box Test Drug_Administration->LDB Video_Recording Video Recording EPM->Video_Recording OFT->Video_Recording LDB->Video_Recording Data_Analysis Behavioral Data Analysis Video_Recording->Data_Analysis

Caption: Experimental Workflow for Behavioral Paradigms.

G This compound This compound GABA_A_Receptor GABA-A Receptor (Barbiturate Binding Site) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed Signaling Pathway of this compound.

References

The Unseen Competitor: Assessing Proxibarbal's Cross-Reactivity in Barbiturate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable drug screening. This guide provides a comparative analysis of the expected cross-reactivity of Proxibarbal in common barbiturate immunoassays, supported by experimental data for structurally similar compounds and detailed methodologies for in-house assessment.

Comparative Cross-Reactivity of Common Barbiturates

To contextualize the potential cross-reactivity of this compound, it is useful to examine the performance of various barbiturates in commercially available immunoassays. The following table summarizes the concentration of different barbiturates required to produce a positive result equivalent to the assay's cutoff calibrator (typically secobarbital or phenobarbital). It is important to note that cross-reactivity can vary between different assays and even between different lots of the same assay.[1][2]

CompoundDRI Barbiturate Assay (200 ng/mL Secobarbital Cutoff)Emit® II Plus Barbiturate Assay (200 ng/mL Secobarbital Cutoff)
Secobarbital200 ng/mL200 ng/mL
Phenobarbital300 ng/mL400 ng/mL
Pentobarbital200 ng/mL200 ng/mL
Butalbital400 ng/mL500 ng/mL
Amobarbital200 ng/mL250 ng/mL
Aprobarbital200 ng/mLNot Reported
Barbital1500 ng/mL>10,000 ng/mL

Data is illustrative and compiled from publicly available package inserts. Actual performance may vary.

Predicting this compound's Cross-Reactivity: A Structural Perspective

The degree of cross-reactivity in barbiturate immunoassays is heavily influenced by the molecular structure of the analyte.[1][3] The antibodies used in these assays are typically raised against a specific barbiturate conjugate, and their binding affinity for other barbiturates depends on the similarity of their chemical structures, particularly the substituents at the C5 position of the barbituric acid ring.

This compound's structure features a unique substituent at the C5 position. When compared to commonly tested barbiturates, the structural differences may lead to varying degrees of recognition by the antibodies in different assays. It is plausible that assays with broader cross-reactivity to a range of barbiturates will be more likely to detect this compound. Conversely, more specific assays, such as those designed for the exclusive detection of phenobarbital, may exhibit lower cross-reactivity.

Experimental Protocol for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound in a specific barbiturate immunoassay, a systematic experimental evaluation is necessary. The following protocol outlines a standard procedure for such an assessment.

Objective: To determine the concentration of this compound that produces a positive result in a given barbiturate immunoassay and to calculate the percent cross-reactivity relative to the assay's calibrator.

Materials:

  • Barbiturate immunoassay kit (e.g., DRI®, Emit®)

  • Automated clinical chemistry analyzer

  • Certified drug-free human urine

  • This compound standard of known purity

  • Assay calibrators and controls

  • Precision pipettes and laboratory consumables

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution in drug-free human urine to achieve a range of concentrations (e.g., 100 ng/mL, 200 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL).

  • Assay Analysis: Analyze the spiked urine samples, along with the assay calibrators and controls, on the automated clinical chemistry analyzer according to the manufacturer's instructions for the barbiturate immunoassay.

  • Data Analysis:

    • Determine the lowest concentration of this compound that produces a result equal to or greater than the assay's cutoff calibrator. This is the minimum concentration required for a positive result.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of this compound producing an equivalent response) x 100

Interpretation of Results: A high percent cross-reactivity indicates that the immunoassay is highly sensitive to this compound, while a low percentage suggests poor recognition by the assay's antibodies.

Visualizing the Workflow and Logic

To further clarify the process of cross-reactivity assessment and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock This compound Stock Solution spiked Spiked Urine Samples (Multiple Conc.) stock->spiked urine Drug-Free Urine urine->spiked analyzer Automated Analyzer spiked->analyzer results Assay Results analyzer->results calibrators Assay Calibrators & Controls calibrators->analyzer cross_reactivity Calculate % Cross-Reactivity results->cross_reactivity logical_relationship cluster_structure Molecular Structure cluster_binding Antibody Binding cluster_result Immunoassay Outcome This compound This compound Structure similarity Structural Similarity This compound->similarity barbiturate Target Barbiturate (Immunogen) Structure barbiturate->similarity affinity Antibody Binding Affinity similarity->affinity cross_reactivity Degree of Cross-Reactivity affinity->cross_reactivity

References

Comparing the in vitro potency of Proxibarbal to other GABA-A receptor modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Potency of GABA-A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of established Gamma-Aminobutyric Acid type A (GABA-A) receptor modulators. While direct quantitative data for Proxibarbal is not available in the public domain, this document serves as a framework for evaluating its potential potency against well-characterized compounds such as Diazepam, Phenobarbital, and Propofol. The provided experimental protocols and data presentation formats can be utilized for a comprehensive in-house assessment of this compound.

Comparative Potency of GABA-A Receptor Modulators

The potency of a GABA-A receptor modulator is typically quantified by its half-maximal effective concentration (EC50) for potentiation of GABA-elicited currents or its half-maximal inhibitory concentration (IC50) for direct activation or inhibition of the receptor. The following table summarizes the in vitro potencies of key GABA-A receptor modulators from published literature. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions used.

CompoundActionPotency (EC50/IC50)Receptor Subtype(s)Experimental System
This compound Not AvailableNot AvailableNot AvailableNot Available
Diazepam Positive Allosteric ModulatorPotentiation: nM to low µM range[1]α1βγ2, α2βγ2, α3βγ2, α5βγ2[2][3]Xenopus oocytes, Mammalian cell lines (e.g., HEK293), Hippocampal slices[4][1][2]
Phenobarbital Positive Allosteric Modulator / Direct AgonistPotentiation: 94 µM; Direct Activation: 3.0 mM[5]Minimal subunit specificity[6]Cultured rat hippocampal neurons[5]
Propofol Positive Allosteric Modulator / Direct AgonistPotentiation: ~0.5 µM; Direct Activation: >10 µM[7]α1β2γ2s, α1β3[8][9]Xenopus oocytes, HEK293 cells[7][8][9]

Note: The potency of these compounds is highly dependent on the specific subunits composing the GABA-A receptor. For instance, the presence of a γ subunit is crucial for the action of benzodiazepines like Diazepam[10].

Experimental Protocols

The determination of in vitro potency for GABA-A receptor modulators primarily relies on two key experimental techniques: electrophysiology and radioligand binding assays.

Electrophysiological Assays

Electrophysiology directly measures the functional consequences of modulator binding on the GABA-A receptor ion channel activity. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes and patch-clamp recordings from mammalian cells are the most common methods.

a. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is widely used for expressing specific recombinant GABA-A receptor subtypes and characterizing the effects of test compounds.[1][11][12]

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[12] The oocytes are then incubated to allow for receptor expression.

  • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations in the presence of a fixed, sub-maximal concentration of GABA (e.g., EC10-EC20) to assess its potentiating effect. For direct activation, the compound is applied in the absence of GABA.

  • Data Analysis: The potentiation of the GABA-elicited current by the modulator is measured, and concentration-response curves are generated to determine the EC50 value.

b. Patch-Clamp Electrophysiology in Mammalian Cells

This technique offers a higher resolution of single-channel and whole-cell currents in a more physiologically relevant system, such as HEK293 cells or primary neurons.

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293) are cultured and transiently transfected with plasmids encoding the desired GABA-A receptor subunits.

  • Recording Configuration: Whole-cell patch-clamp recordings are established. The cell is voltage-clamped, and currents are recorded in response to the application of GABA and the test modulator.

  • Drug Application: A rapid perfusion system is used to apply GABA and the test compound to the recorded cell.

  • Data Analysis: Similar to TEVC, the enhancement of GABA-activated currents is quantified to determine the modulator's potency.

Radioligand Binding Assays

Binding assays measure the affinity of a compound for a specific site on the GABA-A receptor complex. These assays do not directly measure function but provide valuable information about binding interactions.[13][14]

  • Membrane Preparation: Brain tissue (e.g., rat cortex or cerebellum) or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes containing the GABA-A receptors.[14]

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (e.g., this compound).[2][14]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. This provides an indirect measure of the compound's affinity for the binding site.

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Modulator Positive Allosteric Modulator (PAM) Modulator->GABA_A_Receptor Binds to allosteric site Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Increases Cl- influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to

Caption: Signaling pathway of a positive allosteric modulator on the GABA-A receptor.

Experimental Workflow for Potency Determination

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC EC50_Calc_E EC50 Determination (Potentiation) TEVC->EC50_Calc_E Patch_Clamp Patch-Clamp on Mammalian Cells Patch_Clamp->EC50_Calc_E Potency_Comparison Comparative Potency Analysis EC50_Calc_E->Potency_Comparison Membrane_Prep Membrane Preparation Binding_Assay Incubation with Radioligand & Compound Membrane_Prep->Binding_Assay Filtration Separation of Bound/Free Ligand Binding_Assay->Filtration IC50_Calc_B IC50 Determination (Displacement) Filtration->IC50_Calc_B IC50_Calc_B->Potency_Comparison

References

A Comparative Analysis of the Side-Effect Profiles of Proxibarbal and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side-effect profiles of Proxibarbal and diazepam. Due to the withdrawal of this compound from the market and the consequent scarcity of specific clinical data, this comparison utilizes data for the barbiturate class as a proxy for this compound, alongside the known reason for its market withdrawal. Diazepam, a widely prescribed benzodiazepine, serves as a key comparator. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a structured overview of adverse effects, mechanistic pathways, and methodologies for assessment.

Executive Summary

Diazepam, a benzodiazepine, and this compound, a barbiturate derivative, both exert their effects through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] While both drug classes share sedative and anxiolytic properties, their distinct mechanisms of action at the GABA-A receptor lead to different side-effect profiles and therapeutic indices. Notably, this compound was withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia.[2][3] Barbiturates, as a class, are associated with a higher risk of severe central nervous system depression, tolerance, dependence, and a narrow therapeutic index compared to benzodiazepines.[4][5]

Comparative Side-Effect Profile

The following table summarizes the known and potential side effects of this compound (as represented by the barbiturate class) and diazepam. It is crucial to note the limitation that the data for this compound is generalized from its drug class, with the exception of its specific market withdrawal reason.

Side Effect CategoryThis compound (Barbiturate Class)Diazepam
Common Side Effects Drowsiness, sedation, lightheadedness, impaired coordination, slurred speech, nausea, vomiting.[6][7]Drowsiness, fatigue, muscle weakness, ataxia (impaired coordination), dizziness.
Serious Side Effects Respiratory depression, coma, death (especially in overdose), tolerance, physical and psychological dependence, withdrawal syndrome (can be life-threatening), Stevens-Johnson syndrome (rare), liver damage (rare), agranulocytosis (rare).[4][6][8]Anterograde amnesia, confusion, paradoxical reactions (e.g., excitement, agitation, rage), respiratory depression (especially with other CNS depressants), dependence and withdrawal syndrome.[9]
Specific Adverse Event Immunoallergic Thrombocytopenia (Reason for market withdrawal).[2][3]Not a commonly reported specific adverse event.
Long-Term Use Chronic breathing difficulties, sexual dysfunction, irregular menses, memory loss, cardiac issues, potential liver and kidney problems.[9]Cognitive deficits that may persist after discontinuation, tolerance, dependence.[9]
Overdose High risk of fatal overdose due to profound respiratory and cardiovascular depression.[4][7]Lower risk of fatal overdose when taken alone, but risk increases significantly when combined with other CNS depressants like alcohol or opioids.

Experimental Protocols for Side-Effect Assessment

Detailed experimental protocols from direct comparative studies of this compound and diazepam are unavailable. However, the assessment of side effects for sedative-hypnotic drugs in clinical trials generally follows established methodologies.

General Methodology for Clinical Trials of Sedative-Hypnotics:

A typical clinical trial to assess the side-effect profile of a sedative-hypnotic would involve a randomized, double-blind, placebo-controlled design.

  • Participant Selection: A cohort of healthy volunteers or patients with a specific indication (e.g., anxiety, insomnia) is recruited. Exclusion criteria would include a history of substance abuse, certain medical conditions, and use of concomitant medications that could interact with the study drug.

  • Baseline Assessment: Prior to drug administration, a comprehensive baseline assessment is conducted. This includes physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (e.g., complete blood count, liver function tests). Subjective assessments of mood, anxiety, and sleep quality are also collected using validated scales.

  • Drug Administration and Monitoring: Participants are randomly assigned to receive the investigational drug, a comparator (like diazepam), or a placebo. Dosing may be single or multiple over a specified period.

  • Side-Effect Monitoring: Adverse events are systematically collected throughout the study. This is done through:

    • Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical staff.

    • Checklists and Questionnaires: Standardized checklists of common side effects for the drug class are administered at regular intervals. Visual Analogue Scales (VAS) can be used to assess the severity of subjective effects like drowsiness or dizziness.[10]

    • Objective Tests: Psychomotor performance is evaluated using tests such as the Digit Symbol Substitution Test (DSST), reaction time tasks, and tests of balance and coordination to quantify impairment.[10]

    • Clinical Assessments: Regular monitoring of vital signs, physical examinations, and laboratory tests are conducted to detect physiological changes. For drugs with known specific risks, such as thrombocytopenia, regular platelet count monitoring would be essential.

Signaling Pathways and Mechanisms of Action

The differing side-effect profiles of barbiturates and benzodiazepines can be attributed to their distinct interactions with the GABA-A receptor.

GABA-A Receptor Signaling

Both drug classes bind to allosteric sites on the GABA-A receptor, a ligand-gated ion channel, to enhance the effects of GABA.[5][11] However, their mechanisms of potentiation differ significantly.

  • Diazepam (Benzodiazepines): Increases the frequency of the chloride channel opening in the presence of GABA.[5][12] This action potentiates the inhibitory effect of GABA but is dependent on the presence of endogenous GABA.

  • This compound (Barbiturates): Increases the duration of the chloride channel opening.[5][11] At higher concentrations, barbiturates can also directly activate the GABA-A receptor in the absence of GABA, contributing to their lower therapeutic index and higher risk of toxicity.[11]

GABA_A_Signaling cluster_diazepam Diazepam Action cluster_this compound This compound (Barbiturate) Action GABA_D GABA GABA_A_D GABA-A Receptor GABA_D->GABA_A_D binds BZD_Site Benzodiazepine Site Diazepam Diazepam Diazepam->BZD_Site binds Channel_D Cl- Channel GABA_A_D->Channel_D modulates Result_D Increased Frequency of Channel Opening Channel_D->Result_D leads to Hyperpol_D Neuronal Hyperpolarization Result_D->Hyperpol_D GABA_P GABA GABA_A_P GABA-A Receptor GABA_P->GABA_A_P binds Barb_Site Barbiturate Site This compound This compound This compound->Barb_Site binds Channel_P Cl- Channel This compound->Channel_P can cause GABA_A_P->Channel_P modulates Result_P Increased Duration of Channel Opening Channel_P->Result_P leads to Hyperpol_P Neuronal Hyperpolarization Result_P->Hyperpol_P Direct_Activation Direct Channel Gating (at high doses) Direct_Activation->Hyperpol_P

Caption: Distinct mechanisms of Diazepam and this compound at the GABA-A receptor.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial comparing the side-effect profiles of two central nervous system depressants.

Clinical_Trial_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting Protocol Protocol Development & IRB Approval Recruitment Patient Recruitment & Informed Consent Protocol->Recruitment Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (Drug A vs. Drug B vs. Placebo) Randomization->Dosing Monitoring Adverse Event Monitoring (Subjective & Objective) Dosing->Monitoring multiple cycles Data_Analysis Data Analysis & Statistical Comparison Monitoring->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: Generalized workflow for a comparative clinical trial of CNS depressants.

Conclusion

The available evidence indicates that this compound, as a member of the barbiturate class, likely possesses a more severe side-effect profile than diazepam. The primary risks associated with barbiturates include a higher potential for fatal overdose, more severe dependence and withdrawal, and significant central nervous system depression.[4] The specific risk of immunoallergic thrombocytopenia that led to the market withdrawal of this compound further distinguishes its risk profile from that of diazepam.[2][3] For drug development professionals, the comparison underscores the importance of a favorable therapeutic index and the ongoing need for safer sedative and anxiolytic agents. Future research on novel GABA-A receptor modulators should prioritize mechanisms that offer a wider margin of safety than that observed with barbiturates.

References

Validating the findings of historical Proxibarbal studies with modern techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of pharmaceutical research has been transformed by technological advancements, offering unprecedented precision in understanding the mechanisms and effects of therapeutic agents. Proxibarbal, a barbiturate derivative once used for migraines, represents a compelling case for re-evaluating historical drug findings through the lens of modern analytical and pharmacological techniques. This guide provides a framework for such a validation, comparing the classical understanding of this compound with a hypothetical, yet robust, modern experimental approach.

Pharmacokinetic Profile: From Thin-Layer Chromatography to High-Resolution Mass Spectrometry

A modern reinvestigation would employ state-of-the-art techniques to provide a more granular and accurate pharmacokinetic profile.

Table 1: Comparison of Pharmacokinetic Methodologies and Data

ParameterHistorical ApproachModern ApproachExpected Modern Data
Quantification in Plasma Thin-Layer Chromatography (TLC) with radiolabelingHydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS)Precise concentration-time curve, Limit of Quantification (LOQ) in the low ng/mL range.
Half-life (t½) Determined from radiolabeled compound decayCalculated from high-resolution plasma concentration data using pharmacokinetic modeling software (e.g., Phoenix®, MATLAB® SimBiology®)[2][3]More accurate t½, potentially revealing multi-compartmental kinetics.
Metabolite Identification Identification of "valofan" via TLC[1]Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)[4][5]Definitive structure of valofan and identification of other potential minor metabolites.
Excretion Primarily renal, based on radioactivity in urineQuantitative analysis of this compound and metabolites in urine and feces using LC-MS/MSPrecise mass balance, confirming the proportion of renal vs. other excretion pathways.
Experimental Protocol: Modern Pharmacokinetic Analysis of this compound

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in a preclinical model (e.g., rats).

  • Animal Dosing: A cohort of Sprague-Dawley rats would be administered a single intravenous and a single oral dose of this compound.

  • Sample Collection: Blood samples would be collected at multiple time points post-dosing. Urine and feces would be collected over 72 hours.

  • Sample Preparation: Plasma samples would be subjected to protein precipitation. Urine samples would be diluted.

  • Quantification: this compound and potential metabolite concentrations in plasma and excreta would be determined using a validated HILIC-LC-MS/MS method.

  • Data Analysis: The plasma concentration-time data would be analyzed using non-compartmental and compartmental modeling with appropriate software to determine key pharmacokinetic parameters (t½, Cmax, AUC, clearance, volume of distribution).

Pharmacodynamics: Elucidating the Mechanism of Action at the GABA(A) Receptor

Historically, this compound was categorized as a barbiturate, and its mechanism of action was presumed to be similar to other drugs in its class: positive allosteric modulation of the GABA(A) receptor[3][6]. This understanding was largely based on behavioral studies in animal models and the known pharmacology of barbiturates. Modern techniques allow for a direct and detailed investigation of this interaction.

Table 2: Comparison of Pharmacodynamic Methodologies and Data

AspectHistorical ApproachModern ApproachExpected Modern Data
GABA(A) Receptor Interaction Inferred from behavioral effects (sedation, anticonvulsant activity)Electrophysiology (Patch-clamp) on cells expressing specific GABA(A) receptor subtypes; In-vitro fluorescence-based assays[7][8][9]Direct evidence of GABA(A) receptor modulation; Characterization of effects on specific receptor subtypes; Determination of EC50 for potentiation of GABA-evoked currents.
Receptor Subtype Selectivity Not determinedScreening against a panel of cell lines expressing different combinations of GABA(A) receptor subunits (e.g., α1β2γ2, α2β3γ2)Identification of any subtype selectivity, which could inform its therapeutic and side-effect profile.
Site of Action Presumed to be the barbiturate binding site on the GABA(A) receptorRadioligand binding assays with competitors for known binding sites; Site-directed mutagenesis of the receptorConfirmation of the binding site and its potential overlap with other known allosteric modulators.
Experimental Protocol: Modern Pharmacodynamic Analysis of this compound

Objective: To characterize the interaction of this compound with the GABA(A) receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells will be transiently transfected with cDNAs encoding for various combinations of human GABA(A) receptor subunits.

  • Electrophysiology: Whole-cell patch-clamp recordings will be performed on transfected cells. GABA-evoked chloride currents will be measured in the presence and absence of varying concentrations of this compound.

  • Fluorescence-Based Assay: A high-throughput screen using a fluorescence-based assay (e.g., using a halide-sensitive yellow fluorescent protein) can be employed to determine the potency of this compound as a positive allosteric modulator[9].

  • Data Analysis: Concentration-response curves will be generated to determine the EC50 of this compound's modulatory effect. The effect of this compound on the GABA EC50 will also be determined.

Safety Profile: Investigating Drug-Induced Immunoallergic Thrombocytopenia

A significant historical finding was the withdrawal of this compound from the French market due to the risk of immunoallergic thrombocytopenia[2]. The methods for investigating such adverse drug reactions were limited at the time. Modern immunology and cell-based assays provide powerful tools to dissect the mechanisms of such toxicities.

Table 3: Comparison of Safety Assessment Methodologies

Adverse EffectHistorical ApproachModern ApproachExpected Modern Data
Immunoallergic Thrombocytopenia Post-market surveillance and case reportsIn-vitro platelet antibody testing using flow cytometry; Monoclonal antibody immobilization of platelet antigens (MAIPA) assay[10][11][12]Detection and characterization of this compound-dependent anti-platelet antibodies in patient serum (if available) or in an in-vitro model.
Mechanism of Thrombocytopenia UnknownInvestigation of hapten-induced antibody formation, immune complex formation, or direct drug-induced autoantibody production[10][11]Elucidation of the specific immunological mechanism leading to platelet destruction.
Experimental Protocol: Modern Investigation of Drug-Induced Immune Thrombocytopenia

Objective: To investigate the potential for this compound to induce an anti-platelet immune response.

  • Sample Collection: Serum from patients with a history of this compound-induced thrombocytopenia (if obtainable) or generation of monoclonal antibodies in an animal model.

  • Flow Cytometry: Healthy donor platelets will be incubated with control serum, patient serum, and this compound. The binding of IgG and/or IgM antibodies to the platelet surface will be measured by flow cytometry.

  • MAIPA Assay: This assay can be used to identify the specific platelet glycoproteins targeted by the drug-dependent antibodies.

  • Data Analysis: A significant increase in antibody binding to platelets in the presence of this compound would confirm an immune-mediated mechanism.

Visualizing the Modern Approach

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_safety Safety Assessment pk_animal_dosing Animal Dosing (IV & Oral) pk_sample_collection Sample Collection (Blood, Urine, Feces) pk_animal_dosing->pk_sample_collection pk_quantification HILIC-LC-MS/MS Quantification pk_sample_collection->pk_quantification pk_modeling Pharmacokinetic Modeling pk_quantification->pk_modeling pd_cell_culture Cell Culture & Transfection (GABA-A) pd_electrophysiology Patch-Clamp Electrophysiology pd_cell_culture->pd_electrophysiology pd_fluorescence_assay Fluorescence-Based Assay pd_cell_culture->pd_fluorescence_assay pd_data_analysis Concentration-Response Analysis pd_electrophysiology->pd_data_analysis pd_fluorescence_assay->pd_data_analysis safety_sample_prep Platelet & Serum Preparation safety_flow_cytometry Flow Cytometry (Antibody Binding) safety_sample_prep->safety_flow_cytometry safety_maipa MAIPA Assay safety_sample_prep->safety_maipa safety_mechanism Mechanism Elucidation safety_flow_cytometry->safety_mechanism safety_maipa->safety_mechanism

Caption: Modern experimental workflow for re-validating this compound.

gabaa_pathway GABA_A GABA(A) Receptor Cl- Channel Neuron Neuron Interior (Hyperpolarized) GABA_A:f0->Neuron Increased Influx GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation Chloride Cl- Chloride->GABA_A:f0

References

A Comparative Analysis of Proxibarbal Metabolism and Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Proxibarbal, a barbiturate derivative once used for the treatment of migraines, has a history of limited clinical use due to its withdrawal from the market.[1][2] Consequently, comprehensive cross-species comparative data on its metabolism and pharmacokinetics are scarce. This guide synthesizes the available information on this compound, primarily from studies in rats, and provides a comparative context using data from the closely related barbiturate, Phenobarbital, in rats, mice, and dogs. This approach allows for a broader understanding of barbiturate disposition across common preclinical species.

Comparative Pharmacokinetic Parameters

Quantitative data on the pharmacokinetic profiles of this compound and Phenobarbital are summarized below. It is critical to note the limited availability of data for this compound, with detailed parameters only found in rat studies.

ParameterThis compound (Rat)Phenobarbital (Rat)Phenobarbital (Mouse)Phenobarbital (Dog)
Half-life (t½) 51 minutes[3]~7.5 hours (IV)7.5 hours (IV)[4][5], 15.8 hours (IP, immature)[6]53.0 ± 15 hours (oral, multiple dose)[7], 94 hours (oral, single dose)[8][9]
Route of Elimination Primarily renal[3]Hepatic metabolism and renal excretion[10]Not specifiedHepatic metabolism and renal excretion
Clearance (Cl) Not specifiedDecreases with age[11]Not specified0.173 ± 0.053 ml/min/kg (oral, multiple dose)[7], 6.2 ± 1.5 mL/kg/h (IV)[8]
Volume of Distribution (Vd) Not specified0.78 l/kg (IV)[4][5]Not specified743.6 ± 69.8 ml/kg (oral, multiple dose)[7]
Bioavailability (F) Not specifiedNot specifiedComplete (oral)[4]~100% (oral)[8][9]

Metabolic Pathways

The metabolism of this compound in rats is characterized by its conversion to Valofan.[3] In vivo, Valofane also isomerizes to this compound.[12] The primary elimination route for this compound in rats is through the kidneys, a process facilitated by its hydrophilic nature which limits tubular reabsorption.[3] Hepatic oxidation, a major metabolic pathway for many barbiturates, appears to be less significant for this compound in this species.[3]

In contrast, Phenobarbital undergoes more extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, including isoforms such as CYP1A2, 2B6, 2C9, and 3A4/5.[10] This leads to the formation of various metabolites, with a portion of the drug also excreted unchanged in the urine.[10] The induction of these enzymes upon repeated administration can lead to autoinduction of metabolism.[10][11]

proxibarbal_metabolism This compound This compound Valofan Valofan This compound->Valofan Metabolism Kidney Kidney This compound->Kidney Transport Valofan->this compound Isomerization Excretion Excretion Kidney->Excretion Elimination experimental_workflow cluster_animal_studies Animal Pharmacokinetic Study Animal_Model Select Species (Rat, Mouse, Dog) Drug_Admin Drug Administration (Oral, IV, IP) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Blood, Tissues) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing Analysis Analytical Method (GC, HPLC, TLC) Sample_Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis

References

Evaluating the Therapeutic Index of Proxibarbal in Comparison to Other Sedatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of Proxibarbal and other classes of sedative-hypnotic drugs. Due to its status as a withdrawn drug, specific preclinical data on the therapeutic index of this compound is not publicly available. Therefore, this comparison is based on the well-established pharmacological profile of barbiturates, the class to which this compound belongs, and is contrasted with data from other major sedative classes.

Executive Summary

This compound is a barbiturate derivative previously used for anxiety and migraine treatment.[1] It was withdrawn from the market due to safety concerns, specifically the risk of immunoallergic thrombocytopenia.[2] Barbiturates as a class are known for their narrow therapeutic index, indicating a small margin between therapeutic and toxic doses.[3][4] This contrasts sharply with benzodiazepines and "Z-drugs," which generally possess a significantly wider therapeutic index and, consequently, a more favorable safety profile.[5][6] This guide synthesizes the available data to provide a clear comparison for research and drug development purposes.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). In preclinical animal studies, it is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[7][8] A higher therapeutic index indicates a wider margin of safety.[7]

Drug/Drug ClassTherapeutic Index (TI)Notes
This compound (Barbiturate) Data not available (presumed low/narrow)As a barbiturate, it is expected to have a narrow therapeutic index, a characteristic of this drug class.[3][9]
Barbiturates (General) NarrowSmall differences in dose can lead to significant differences in effect, including toxicity and fatality.[3][10]
Diazepam (Benzodiazepine) 100:1Benzodiazepines generally have a therapeutic index greater than 100, representing a much wider safety margin than barbiturates.[5][7]
Z-Drugs (e.g., Zolpidem) Wide (Specific values not consistently reported)Considered to have a lower risk of dependence and a better safety profile compared to barbiturates.[11][12]
Ethanol 10:1Included for reference as a commonly used central nervous system depressant with a narrow therapeutic index.[7]
Morphine 70:1Included for reference as a potent opioid analgesic.[7]
Remifentanil 33,000:1An example of a drug with an exceptionally wide therapeutic index.[7]

Experimental Protocols

Determination of Therapeutic Index (Preclinical)

The determination of a drug's therapeutic index is a critical component of preclinical safety and toxicology studies. The following is a generalized protocol for determining the LD50 and ED50 in animal models.

1. Objective: To determine the median lethal dose (LD50) and median effective dose (ED50) of a test compound to calculate the therapeutic index.

2. Animals: Standard laboratory animal models such as mice or rats are typically used.[13][14] The choice of species may depend on the drug's metabolic profile and the relevance to human physiology.

3. Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum. A period of acclimatization is required before the commencement of the study.

4. Determination of ED50 (Median Effective Dose):

  • Endpoint Definition: A clear, quantifiable therapeutic effect is defined (e.g., loss of righting reflex for a sedative, anticonvulsant effect in a seizure model).
  • Dose Groups: Multiple groups of animals are administered escalating doses of the test compound. A vehicle control group receives the vehicle only.
  • Observation: The presence or absence of the defined therapeutic effect is recorded for each animal at a specified time point after administration.
  • Calculation: The ED50 is calculated using statistical methods such as probit analysis from the quantal ("all-or-none") dose-response data.[15]

5. Determination of LD50 (Median Lethal Dose):

  • Dose Groups: Similar to the ED50 determination, multiple groups of animals are administered escalating doses of the test compound.
  • Observation Period: Animals are observed for a defined period (e.g., 24 to 72 hours) for mortality.[16]
  • Calculation: The LD50 is calculated from the mortality data using appropriate statistical methods (e.g., Reed-Muench method, probit analysis).[16]

6. Calculation of Therapeutic Index:

  • TI = LD50 / ED50

7. Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare and minimize suffering.[17] The number of animals used should be minimized by employing efficient statistical designs.[18]

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_0 Pre-Study Phase cluster_1 ED50 Determination cluster_2 LD50 Determination cluster_3 Final Calculation A Protocol Design & Ethical Approval B Animal Acclimatization A->B C Dose Group Assignment (Escalating Doses + Vehicle) B->C H Dose Group Assignment (Escalating Doses + Vehicle) B->H D Drug Administration C->D E Observation of Therapeutic Effect D->E F Data Analysis (e.g., Probit Analysis) E->F G ED50 Calculation F->G M Therapeutic Index (TI = LD50 / ED50) G->M I Drug Administration H->I J Observation of Mortality (e.g., 24-72h) I->J K Data Analysis J->K L LD50 Calculation K->L L->M

Caption: Workflow for preclinical determination of the therapeutic index.

Mechanism of Action of Barbiturates at the GABA-A Receptor

G cluster_0 Neuronal Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Membrane cluster_3 Pharmacological Intervention GABA_vesicle GABA Vesicle GABA_A_receptor GABA-A Receptor Chloride (Cl-) Channel GABA_vesicle->GABA_A_receptor GABA Release & Binding Chloride_influx Increased Cl- Influx GABA_A_receptor:c->Chloride_influx Increased Duration of Channel Opening Barbiturates Barbiturates (e.g., this compound) Barbiturates->GABA_A_receptor Allosteric Binding Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_influx->Hyperpolarization Leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in

Caption: Barbiturates enhance GABAergic inhibition via the GABA-A receptor.

Conclusion

The evaluation of a drug's therapeutic index is fundamental to understanding its safety profile. While specific quantitative data for this compound is lacking, its classification as a barbiturate strongly suggests a narrow therapeutic index. This stands in contrast to benzodiazepines and Z-drugs, which exhibit a much wider margin of safety. For drug development professionals, this underscores the importance of moving away from drug scaffolds with inherently narrow therapeutic windows and focusing on targets and molecular classes that offer a more favorable risk-benefit ratio. The experimental protocols outlined provide a foundational understanding of the preclinical studies required to establish this critical safety parameter.

References

Safety Operating Guide

Proper Disposal of Proxibarbal: A Safety and Compliance Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Proxibarbal, a barbiturate derivative, requires careful handling and disposal due to its potential environmental impact and its classification as a controlled substance in many jurisdictions. Adherence to established protocols is essential to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

When handling this compound waste, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Avoid generating dust or aerosols. All waste materials should be clearly labeled as "this compound Waste" and segregated from other laboratory waste streams.

Disposal Procedures for this compound

Given the lack of specific disposal guidelines for this compound, it is prudent to follow the established procedures for the disposal of barbiturates and other controlled substances. The primary goal is to render the substance "non-retrievable."

Step 1: Segregation and Waste Collection

All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

Step 2: Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They will be familiar with local, state, and federal regulations and can provide specific instructions for the collection and disposal of controlled substances.

Step 3: Transfer to a Licensed Hazardous Waste Disposal Facility

This compound waste must be transferred to a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical and controlled substance waste in a compliant manner. Your EHS office will typically coordinate the pickup and disposal with an approved vendor.

Step 4: Incineration as the Preferred Disposal Method

Incineration is the recommended and often legally required method for the destruction of controlled substances like barbiturates.[1] This process ensures the complete destruction of the active pharmaceutical ingredient, rendering it non-retrievable and minimizing its environmental impact.[1] Landfill disposal is generally not recommended for pharmaceutical waste due to the potential for environmental contamination.[2][3][4]

Step 5: Documentation

Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters applicable to the disposal of barbiturates as controlled substances.

ParameterGuidelineSource
DEA Classification Barbiturates are typically classified as Schedule II, III, or IV controlled substances.[5]
Disposal Standard Must be rendered "non-retrievable".[1][6][7]
Recommended Disposal Incineration.[1]
Record Keeping Maintain disposal records for a minimum of two years.[8]

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Proxibarbal_Disposal_Workflow start This compound Waste Generated segregate Segregate in Labeled, Leak-Proof Container start->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs transfer Transfer to Licensed Hazardous Waste Vendor contact_ehs->transfer incinerate Incineration transfer->incinerate document Document Disposal incinerate->document end Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable local, state, and federal regulations regarding the disposal of controlled substances and hazardous waste.

References

Essential Safety & Handling Protocols for Proxibarbal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Proxibarbal is a derivative of barbiturates and is expected to share similar pharmacological and toxicological properties. The primary hazards associated with barbiturates include:

  • Central Nervous System (CNS) Depression: May cause drowsiness, dizziness, sedation, and in high doses, coma or death.[2]

  • Toxicity: Toxic if swallowed.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Carcinogenicity: Suspected of causing cancer.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure:

PPE CategorySpecification
Hand Protection Wear protective gloves (e.g., nitrile) to prevent skin contact.
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.[2]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contamination.[2] When handling larger quantities, additional protective clothing may be necessary.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust formation is possible, use a NIOSH-approved respirator.

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[3]

Procedural Steps for Handling:

  • Preparation:

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Verify that emergency equipment (eyewash station, safety shower) is accessible and operational.

    • Have a spill kit readily available.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.

  • Do not mix with other incompatible waste streams.

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (or equivalent) B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Preparation of Solutions C->D E Experimental Use D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose via EHS G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.